Isoquinoline-6-carbaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
isoquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXHJKHWVCCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571038 | |
| Record name | Isoquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173089-81-1 | |
| Record name | Isoquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Isoquinoline-6-carbaldehyde from 6-Bromoisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic methodologies for the preparation of isoquinoline-6-carbaldehyde, a valuable intermediate in medicinal chemistry, starting from the readily available 6-bromoisoquinoline. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the key reaction pathways and workflows.
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Functionalization at the C-6 position, particularly the introduction of a carbaldehyde group, provides a versatile handle for further molecular elaboration in drug discovery programs. The aldehyde functionality can be readily converted into a variety of other chemical groups, including amines, carboxylic acids, and more complex heterocyclic systems, making this compound a key building block for the synthesis of novel therapeutic agents.
This technical guide focuses on the conversion of 6-bromoisoquinoline to this compound, exploring several common and effective synthetic strategies.
Synthetic Strategies and Experimental Protocols
Several viable synthetic routes have been established for the formylation of 6-bromoisoquinoline. The most prominent and direct methods include organometallic formylation via lithium-halogen exchange and palladium-catalyzed cross-coupling reactions. An alternative, multi-step approach involves the initial conversion to an alcohol intermediate followed by oxidation.
Method 1: Organometallic Formylation via Lithium-Halogen Exchange
This is a highly efficient and widely used method for the formylation of aryl halides. The reaction proceeds via a lithium-halogen exchange to generate a highly reactive organolithium intermediate, which is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-bromoisoquinoline (1.0 equivalent).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (n-BuLi, 1.1 equivalents) in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 6-lithioisoquinoline intermediate.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary: Method 1
| Parameter | Value | Reference |
| Starting Material | 6-Bromoisoquinoline | Commercially Available |
| Key Reagents | n-Butyllithium, N,N-Dimethylformamide | Common Reagents |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Temperature | -78 °C to Room Temperature | Standard Conditions |
| Reaction Time | ~12 hours | Overnight |
| Yield | ~65% | [1] |
Logical Workflow for Organometallic Formylation
Caption: Workflow for the synthesis of this compound via lithium-halogen exchange.
Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, 6-bromoisoquinoline can be coupled with a boronic acid or ester derivative that carries a protected or latent aldehyde functionality. A direct approach involves using a formyl-substituted phenylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add 6-bromoisoquinoline (1.0 equivalent), (4-formylphenyl)boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), to the reaction mixture.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically at 80-100 °C) and stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data Summary: Method 2 (Analogous Reaction)
The following data is for a similar Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with (4-formylphenyl)boronic acid, which serves as a strong indicator for the feasibility and expected yield for the parent 6-bromoisoquinoline.[2]
| Parameter | Value | Reference |
| Starting Material | 6-Bromoisoquinoline-1-carbonitrile | N/A |
| Coupling Partner | (4-Formylphenyl)boronic acid | Commercially Available |
| Catalyst | Pd(PPh₃)₄ | Common Catalyst |
| Base | K₂CO₃ | Common Base |
| Solvent | 1,4-Dioxane/Water | Standard Solvent System |
| Temperature | 80-100 °C | Standard Conditions |
| Yield | 71% | [2] |
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Method 3: Multi-step Synthesis via Oxidation of (Isoquinolin-6-yl)methanol
This synthetic route involves an initial transformation of 6-bromoisoquinoline to (isoquinolin-6-yl)methanol, which is then oxidized to the desired aldehyde. While this is a two-step process from the alcohol, the initial formation of the alcohol from 6-bromoisoquinoline would typically involve a Grignard or lithiation reaction followed by quenching with formaldehyde, or a reduction of a corresponding ester. The oxidation of the alcohol is a standard and high-yielding transformation.
Experimental Protocol (Oxidation Step):
-
Reaction Setup: A round-bottom flask is charged with (isoquinolin-6-yl)methanol (1.0 equivalent) and dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of tert-butanol and water.
-
Oxidant Addition: A mild oxidizing agent, such as manganese dioxide (MnO₂) or a Pinnick oxidation system (sodium chlorite and a chlorine scavenger), is added to the solution.[3]
-
Reaction Execution: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: If using MnO₂, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. For a Pinnick oxidation, a standard aqueous work-up is performed.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary: Method 3 (Oxidation Step)
| Parameter | Value | Reference |
| Starting Material | (Isoquinolin-6-yl)methanol | Synthesized Intermediate |
| Oxidizing Agent | Manganese Dioxide (MnO₂) or Sodium Chlorite | Common Oxidants |
| Solvent | Dichloromethane (DCM) or t-BuOH/H₂O | Standard Solvents |
| Temperature | Room Temperature to mild heating | Mild Conditions |
| Yield | High (typically >80%) | [3] |
Conclusion
The synthesis of this compound from 6-bromoisoquinoline can be achieved through several effective methods. The choice of synthetic route will depend on factors such as the availability of specific reagents and equipment, desired scale, and tolerance of functional groups in more complex substrates.
-
Organometallic formylation via lithium-halogen exchange offers a direct and efficient one-step conversion with good yields.
-
Palladium-catalyzed Suzuki-Miyaura coupling provides a versatile alternative, particularly for creating analogues with different substitution patterns on an appended phenyl ring.
-
The multi-step synthesis involving the oxidation of (isoquinolin-6-yl)methanol is a reliable, albeit longer, route that relies on a high-yielding final oxidation step.
For drug development professionals and researchers, these methodologies provide a robust toolkit for accessing this compound and its derivatives, enabling the exploration of this important chemical space for novel therapeutic applications.
References
An In-depth Technical Guide to Isoquinoline-6-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of isoquinoline, a structural motif present in numerous alkaloids and pharmacologically active compounds, it serves as a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in drug discovery, particularly focusing on the broader context of isoquinoline derivatives' biological activities.
Core Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as an off-white to pale yellow crystalline powder.[1] It possesses a characteristic aromatic odor. Due to the presence of the aldehyde group and the nitrogen atom in the isoquinoline ring, the molecule exhibits a neutral to slightly acidic nature. For optimal stability, it should be stored in a cool, dry place, away from light, moisture, and sources of ignition.[2] The compound has a shelf life of up to two years under recommended storage conditions. It is important to handle this compound with care as it is potentially toxic if ingested or inhaled.[2]
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 173089-81-1 | [3] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Melting Point | 73–75 °C | [1] |
| Boiling Point | Data not available | |
| Density | ~1.202 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; Slightly soluble in water. | [2] |
| Purity | ≥ 95% (NMR) | [3] |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the isoquinoline core. The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. The isoquinoline ring system, being electron-deficient, can participate in various substitution reactions.
Synthesis Protocol: From 6-Bromoisoquinoline
A common and effective method for the synthesis of this compound is the palladium-catalyzed carbonylation of 6-bromoisoquinoline, followed by reduction of the resulting ester and subsequent oxidation to the aldehyde. A detailed multi-step protocol adapted from a patented procedure is outlined below.[4]
Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate
-
In a reaction vessel, dissolve 6-bromoisoquinoline (1 equivalent) and sodium acetate (1.3 equivalents) in a 1:1 mixture of dimethylformamide (DMF) and methanol (MeOH).
-
Add palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts.
-
Pressurize the vessel with carbon monoxide (CO) to 3 bar.
-
Heat the reaction mixture to 95–105 °C and stir for 15 hours.
-
After completion, cool the mixture, filter through celite, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.
Step 2: Reduction to (Isoquinolin-6-yl)methanol
-
Dissolve the methyl isoquinoline-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -5 to 0 °C.
-
Slowly add a solution of lithium aluminium hydride (LiAlH₄) (1.2 equivalents) in anhydrous THF while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction by sequential addition of water and a sodium hydroxide solution.
-
Filter the mixture and concentrate the filtrate. The crude product is purified by silica gel column chromatography.
Step 3: Oxidation to this compound
-
Dissolve (isoquinolin-6-yl)methanol (1 equivalent) and manganese dioxide (MnO₂) (1.5 equivalents) in THF.
-
Stir the mixture at 50–55 °C for 6–8 hours.
-
Upon completion, cool the mixture and filter through celite to remove the solid.
-
Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography to yield this compound.[4]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide characteristic signals for the aldehyde proton and the carbons of the isoquinoline ring system.
1H NMR (400 MHz, CDCl₃):
-
δ 10.37 (s, 1H): Aldehyde proton (-CHO)
-
δ 9.31 (s, 1H): Proton at C1
-
δ 8.96 (d, J = 6.0 Hz, 1H): Aromatic proton
-
δ 8.69 (d, J = 6.0 Hz, 1H): Aromatic proton
-
δ 8.20 (t, J = 8.2 Hz, 2H): Aromatic protons
-
δ 7.75 (dd, J = 8.0, 7.3 Hz, 1H): Aromatic proton[1]
13C NMR (101 MHz, CDCl₃):
-
δ 192.7: Carbonyl carbon (C=O)
-
δ 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9: Aromatic carbons[1]
Mass Spectrometry (MS)
Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) shows a protonated molecular ion peak.
-
LRMS (ESI): m/z calculated for C₁₀H₇NO [M+H]⁺, 158.1; found, 158.0.[1]
Infrared (IR) Spectroscopy
-
~1700 cm⁻¹: A strong C=O stretching vibration from the aldehyde group.
-
~2850-2750 cm⁻¹: C-H stretching of the aldehyde proton.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the isoquinoline ring.
Role in Drug Discovery and Biological Activity
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Derivatives of isoquinoline exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6]
While specific studies on the biological activity of this compound are limited, its role as a key intermediate allows for the synthesis of a diverse library of compounds for drug screening. Isoquinoline derivatives have been shown to exert their effects through various mechanisms, including the modulation of critical signaling pathways.
One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and cancer.[7] Some isoquinoline derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.[7]
The anticancer effects of isoquinoline alkaloids are also well-documented, with mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] By serving as a starting material, this compound is instrumental in the synthesis of novel compounds that can be evaluated for their potential to modulate these and other cellular pathways implicated in disease.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable and accessible building block. The versatile reactivity of its aldehyde group and isoquinoline core allows for the creation of diverse molecular architectures. Further investigation into the direct biological activities of this compound and its immediate derivatives could unveil novel therapeutic leads, building upon the rich pharmacological history of the isoquinoline scaffold. This guide serves as a foundational resource to facilitate and inspire such future research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:173089-81-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoquinoline-6-carbaldehyde CAS number and molecular structure
An In-depth Technical Guide to Isoquinoline-6-carbaldehyde
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis, and potential applications based on the broader activity of the isoquinoline scaffold.
Core Compound Identification and Properties
This compound is an aromatic aldehyde featuring a unique isoquinoline structure, making it a valuable building block in medicinal chemistry and for the synthesis of bioactive molecules.[1]
Molecular Structure:
The structure consists of an isoquinoline ring with a formyl (aldehyde) group attached at the 6-position.
Chemical Identifiers and Physicochemical Properties:
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 173089-81-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇NO | [1][2] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| Appearance | Off-white powder to pale yellow crystalline solid | [1] |
| Purity | ≥95% (NMR) to 98% | [1] |
| Melting Point | 40-44°C | |
| Density | 1.202 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol and chloroform. | |
| Storage Conditions | Store at 0-8°C in a cool, dry place away from light and moisture. | [1] |
| Synonyms | Isoquinoline-6-carboxaldehyde, 6-Formylisoquinoline | [2] |
Synthesis and Reactivity
The isoquinoline scaffold is a privileged structure in medicinal chemistry, and various methods exist for its synthesis, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[5][6][7] The aldehyde group on this compound makes it a versatile precursor for creating a diverse library of derivative compounds.
General Synthetic Workflow
Caption: A general two-step workflow for the synthesis of substituted isoquinoline carbaldehydes.
Experimental Protocol: Synthesis of Derivatives (Illustrative Example)
The carbaldehyde functional group is a key site for derivatization. A common reaction is the condensation with primary amines to form Schiff bases or with thiosemicarbazides to form thiosemicarbazones. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery.[9] The following is a representative protocol for the synthesis of a Schiff base derivative, adapted from procedures for analogous compounds.[9]
Objective: To synthesize a Schiff base from an isoquinoline carbaldehyde.
Materials:
-
6-Substituted Isoquinoline-carbaldehyde (1 mmol)
-
Desired primary amine (1 mmol)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 6-substituted isoquinoline-carbaldehyde (1 mmol) in ethanol in a round-bottom flask.
-
Add the primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature or under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with a suitable cold solvent (e.g., cold ethanol) to remove unreacted starting materials.
-
Dry the final product.
-
If necessary, purify the Schiff base derivative by recrystallization from an appropriate solvent.[9]
Biological and Pharmaceutical Relevance
Compounds based on the isoquinoline scaffold exhibit a broad spectrum of biological activities, making them a significant area of focus in drug discovery.[6][10] Activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory actions.[6][11][12][13]
While specific biological data for this compound is limited in the available literature, its derivatives, particularly thiosemicarbazones and Schiff bases, have shown significant therapeutic potential.[9]
Potential Therapeutic Applications of Isoquinoline Derivatives:
-
Anticancer Activity: Isoquinoline-based thiosemicarbazones have shown promise as anticancer agents.[9] Studies on related compounds, such as 6-fluoro-isoquinoline derivatives, demonstrated potent activity against various cancer cell lines with IC₅₀ values in the low-to-mid nanomolar range.[9] The proposed mechanism often involves the induction of oxidative stress and DNA damage, leading to apoptosis.[9]
-
Antimicrobial Activity: Thiosemicarbazones are known to possess antimicrobial properties, often by inhibiting essential bacterial enzymes involved in DNA synthesis and replication.[9] Schiff bases derived from related chloroquinoline-carbaldehydes have also shown moderate activity against bacteria and fungi.[9]
-
Anti-inflammatory Activity: A key strategy in developing anti-inflammatory drugs is the inhibition of nitric oxide (NO) production in macrophages. Isoquinoline derivatives are being investigated for their ability to modulate these inflammatory pathways.[9]
Signaling Pathway: Proposed Anticancer Mechanism
The anticancer activity of isoquinoline thiosemicarbazone derivatives is often linked to their ability to chelate metal ions like copper, disrupting cellular homeostasis. The diagram below illustrates a proposed mechanism of action where these compounds act as copper ionophores, leading to apoptosis.[9]
Caption: Proposed anticancer mechanism for isoquinoline thiosemicarbazone-copper complexes.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its versatile aldehyde functionality allows for the creation of diverse molecular libraries. While detailed biological studies on the parent compound are not extensively documented, the proven anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore the importance of the isoquinoline carbaldehyde scaffold as a promising starting point for the development of novel therapeutic agents. Further investigation into the direct biological profile of this compound and its derivatives is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS:173089-81-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. indiamart.com [indiamart.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Isoquinoline-6-carbaldehyde and Its Isomers (¹H NMR, ¹³C NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for isoquinoline-6-carbaldehyde and its various isomers. The isoquinoline scaffold is a significant heterocyclic motif present in numerous natural products and pharmacologically active compounds. The position of the carbaldehyde group on the isoquinoline ring system profoundly influences the electronic environment of the molecule, resulting in unique spectroscopic signatures for each isomer. A thorough understanding of this data is crucial for the unambiguous identification and characterization of these compounds in drug discovery and development.
This document presents available ¹H and ¹³C NMR data for several isomers in a comparative format, details generalized experimental protocols for their synthesis and spectroscopic analysis, and includes a visual representation of a common synthetic workflow.
Spectroscopic Data of this compound and Isomers
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for various isoquinoline-carbaldehyde isomers. The data has been compiled from reputable scientific sources. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise noted.
Table 1: ¹H NMR Spectroscopic Data of Isoquinoline-carbaldehyde Isomers
| Isomer | Aldehyde Proton (s, 1H) | Aromatic Protons (δ, ppm) | Reference |
| Isoquinoline-1-carbaldehyde | 10.39 | 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H) | [1] |
| Isoquinoline-4-carbaldehyde | 10.41 | 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H) | [2] |
| This compound | 10.37 | 9.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H) | [3] |
Table 2: ¹³C NMR Spectroscopic Data of Isoquinoline-carbaldehyde Isomers
| Isomer | Carbonyl Carbon (C=O) | Aromatic and Other Carbons (δ, ppm) | Reference |
| This compound | 192.7 | 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 | [3] |
Experimental Protocols
The following sections outline generalized methodologies for the synthesis and NMR analysis of isoquinoline-carbaldehyde isomers, based on established chemical literature.
General Synthesis of Isoquinoline-carbaldehydes
A common method for the synthesis of isoquinoline-carbaldehydes involves the oxidation of the corresponding methylisoquinoline.
Materials:
-
Appropriate methylisoquinoline precursor
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (Celite®)
-
n-Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting methylisoquinoline in 1,4-dioxane under a nitrogen atmosphere.
-
Add selenium dioxide to the solution.
-
Heat the reaction mixture to reflux for a period of 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in n-hexane, to yield the pure isoquinoline-carbaldehyde.[1]
Another synthetic approach is the formylation of a halo-isoquinoline, such as a bromo-isoquinoline.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isoquinoline-carbaldehyde isomer in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H NMR spectrum to obtain adequate signal intensity.[3]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of isoquinoline-carbaldehyde isomers.
Caption: A generalized workflow for the synthesis and NMR-based structural elucidation of isoquinoline-carbaldehyde isomers.
References
An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-Based Compounds in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which isoquinoline-based compounds exert their anticancer effects. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development. This guide details the cytotoxic and antiproliferative properties of several key isoquinoline alkaloids, including berberine, sanguinarine, noscapine, evodiamine, tetrandrine, palmatine, and emetine. We will delve into their specific molecular targets, the signaling pathways they modulate, and provide quantitative data on their efficacy. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and expansion of these findings.
Core Mechanisms of Action of Isoquinoline Alkaloids
Isoquinoline alkaloids represent a diverse class of natural products that have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action are multifaceted and often compound-specific, but generally converge on several key cellular processes that are critical for cancer cell survival and proliferation. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy, as well as the inhibition of tumor cell migration and invasion.[2][3][4] The underlying molecular interactions driving these effects involve direct binding to nucleic acids and proteins, inhibition of crucial enzymes, and epigenetic modulation.[1][2]
Berberine
Berberine is a well-studied isoquinoline alkaloid with a broad spectrum of anticancer activities. It has been shown to inhibit the proliferation of a wide range of cancer cells by inducing apoptosis and cell cycle arrest.[5][6]
Mechanism of Action
Berberine's anticancer effects are mediated through the modulation of several key signaling pathways. It is known to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[5] By downregulating this pathway, berberine can induce apoptosis and inhibit cell proliferation.[5] Additionally, berberine can activate the AMPK pathway, which is involved in cellular energy homeostasis and can lead to the inhibition of cancer cell growth.[6] Berberine has also been shown to downregulate the expression of proteins involved in metastasis, such as matrix metalloproteinases (MMPs), and to suppress the epithelial-mesenchymal transition (EMT). Furthermore, it can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[1]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) values for berberine vary depending on the cancer cell line. A summary of reported IC50 values is presented in Table 1.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| T47D | Breast Cancer | 25 | [7] |
| A549 | Lung Cancer | 139.4 | [8] |
| HepG2 | Liver Cancer | 3587.9 | [8] |
Signaling Pathway Diagram
Sanguinarine
Sanguinarine is a benzophenanthridine alkaloid that exhibits potent pro-apoptotic activity in various cancer cell lines.[9][10][11]
Mechanism of Action
The primary mechanism of sanguinarine-induced cell death is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[9][12] This increase in ROS leads to mitochondrial membrane depolarization and the release of pro-apoptotic factors, ultimately activating the caspase cascade and inducing apoptosis.[9][12] Sanguinarine has also been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and NF-κB, further promoting apoptosis.[10] Additionally, it can cause cell cycle arrest and inhibit tumor cell adhesion and invasion.[9]
Quantitative Data: IC50 Values
Sanguinarine demonstrates high cytotoxicity against a variety of cancer cell lines at low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | 2.43 | [10] |
| SiHa | Cervical Cancer | 3.07 | [10] |
| HL-60 | Leukemia | 0.6 | [13] |
| Bel7402 | Hepatocellular Carcinoma | 2.90 | [14] |
| HepG2 | Hepatocellular Carcinoma | 2.50 | [14] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [14] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [14] |
| H1299 | Non-small Cell Lung Cancer | 0.4 | [15] |
Signaling Pathway Diagram
Noscapine
Noscapine is a phthalideisoquinoline alkaloid traditionally used as a cough suppressant, which has been repurposed as a potential anticancer agent due to its ability to interfere with microtubule dynamics.[16][17][18][19]
Mechanism of Action
Unlike other microtubule-targeting agents that cause either polymerization or depolymerization, noscapine modulates microtubule dynamics by increasing the time microtubules spend in a paused state.[18] This disruption of microtubule dynamics leads to mitotic arrest and the activation of the apoptotic pathway.[16][18][19] Noscapine has been shown to be effective against a variety of cancer types with minimal toxicity to normal cells.[16][17]
Quantitative Data: IC50 Values
Noscapine generally exhibits anticancer activity in the micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Cancer | 73 | [20] |
| MCF-7 | Breast Cancer | 29 | [17] |
| MDA-MB-231 | Breast Cancer | 69 | [17] |
| H460 | Non-small Cell Lung Cancer | 34.7 ± 2.5 | [11] |
Experimental Workflow Diagram
Evodiamine
Evodiamine is a quinolone alkaloid that has demonstrated significant anticancer activities, including the induction of apoptosis and inhibition of metastasis.[7][13]
Mechanism of Action
Evodiamine exerts its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[7][13] It has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[21] Furthermore, evodiamine can inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases.[7]
Quantitative Data: IC50 Values
Evodiamine is effective against various cancer cell lines, with IC50 values typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| B16-F10 | Melanoma (invasion) | 2.4 | [10] |
| LLC | Lewis Lung Carcinoma (invasion) | 4.8 | [10] |
| A549 | Non-small Cell Lung Cancer | 22.44 | [22] |
| LLC | Lewis Lung Carcinoma | 6.86 | [22] |
| U2OS | Osteosarcoma | 6 | [23] |
| MDA-MB-231 | Breast Cancer | 7.86 (as nanoparticles) | [24] |
| MCF-7 | Breast Cancer | 15.36 (as nanoparticles) | [24] |
Signaling Pathway Diagram
Tetrandrine
Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown promise as a chemotherapeutic agent due to its ability to induce apoptosis and inhibit cancer cell proliferation.[25]
Mechanism of Action
Tetrandrine's anticancer effects are associated with the activation of the p38 MAPK signaling pathway, which can lead to apoptosis.[26] It has also been reported to induce G1 cell cycle arrest and to inhibit the Wnt/β-catenin signaling pathway.[27][28] Furthermore, tetrandrine can reverse multidrug resistance in cancer cells, making it a potential candidate for combination therapies.[27]
Quantitative Data: IC50 Values
Tetrandrine exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| SUM-149 | Inflammatory Breast Cancer | 15.3 ± 4.1 | [29] |
| SUM-159 | Metaplastic Breast Cancer | 24.3 ± 2.1 | [29] |
| MDA-MB-231 | Breast Cancer | 1.18 (derivative) | [19] |
| PC3 | Prostate Cancer | 1.94 (derivative) | [19] |
| WM9 | Melanoma | 1.68 (derivative) | [19] |
| HEL | Erythroleukemia | 1.57 (derivative) | [19] |
| K562 | Chronic Myelogenous Leukemia | - | [19] |
Signaling Pathway Diagram
Palmatine
Palmatine is a protoberberine alkaloid with demonstrated anticancer activity, particularly against breast cancer cells.[8][29][30][31]
Mechanism of Action
Palmatine inhibits the viability and proliferation of cancer cells in a dose-dependent manner and induces apoptosis.[8][30][31] It has also been shown to act synergistically with conventional chemotherapeutic drugs like doxorubicin.[29][30][31]
Quantitative Data: IC50 Values
Palmatine is effective against breast cancer cell lines in the low microgram per milliliter range.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |
| MCF-7 | Breast Cancer | 5.126 - 5.805 | [30] |
| T47D | Breast Cancer | 5.126 - 5.805 | [30] |
| ZR-75-1 | Breast Cancer | 5.126 - 5.805 | [30] |
Logical Relationship Diagram
Emetine
Emetine is an alkaloid that has been investigated for its anticancer properties, primarily due to its potent inhibition of protein synthesis.[24][32]
Mechanism of Action
Emetine exerts its cytotoxic effects by binding to the 40S ribosomal subunit, thereby inhibiting protein biosynthesis.[24][32] This leads to the induction of apoptosis.[24] More recently, it has been shown to also inhibit the Wnt/β-catenin signaling pathway.[33]
Quantitative Data: IC50 Values
Emetine is highly potent, with IC50 values in the nanomolar range for several cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MGC803 | Gastric Cancer | 49.7 | [34] |
| HGC-27 | Gastric Cancer | 24.4 | [34] |
| LNCaP | Prostate Cancer | 31.6 | [31] |
| CWR22Rv1 | Prostate Cancer | 75 | [31] |
| HCT116 | Colon Cancer | 60 | [3] |
Mechanism of Action Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anticancer activity of isoquinoline-based compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Isoquinoline compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[1]
-
Treat the cells with various concentrations of the isoquinoline compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with the isoquinoline compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cancer cells by treating with the isoquinoline compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell lines treated with the isoquinoline compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest treated and control cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Examples of antibodies and dilutions:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
References
- 1. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 2. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrandrine induces apoptosis and growth suppression of colon cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 7. Bax Monoclonal Antibody (6A7) (MA5-14003) [thermofisher.com]
- 8. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bax Polyclonal Antibody (PA5-11378) [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Anti-Cleaved-caspase 3 Antibody (A36278) | Antibodies.com [antibodies.com]
- 12. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP1 Monoclonal Antibody (123) (436400) [thermofisher.com]
- 14. Brominated derivatives of noscapine are potent microtubule-interfering agents that perturb mitosis and inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 16. novusbio.com [novusbio.com]
- 17. PARP1 Monoclonal Antibody (C-2-10) (MA3-950) [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bosterbio.com [bosterbio.com]
- 20. novusbio.com [novusbio.com]
- 21. Bax Antibody, Novus Biologicals:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
- 22. Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells: Effectiveness and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacotranscriptomic profiling of resistant triple-negative breast cancer cells treated with lapatinib and berberine shows upregulation of PI3K/Akt signaling under cytotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 28. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 30. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 31. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Nature's Medicine Cabinet: A Technical Guide to the Natural Sources and Biosynthesis of Isoquinoline Alkaloids
For Immediate Release
A comprehensive technical guide providing an in-depth exploration of the natural origins and complex biosynthetic pathways of isoquinoline alkaloids. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these pharmacologically significant plant secondary metabolites.
Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with approximately 2,500 identified compounds.[1][2] This group includes some of the most important pharmaceuticals known to medicine, such as the analgesic morphine from Papaver somniferum, the antimicrobial berberine from Berberis species, and the anti-cancer agent noscapine, also from P. somniferum.[3][4] Their profound physiological effects and complex molecular architectures have made them a subject of intense scientific scrutiny for over a century. This guide synthesizes current knowledge on their distribution in the plant kingdom and elucidates the intricate enzymatic machinery responsible for their formation.
Natural Abundance and Distribution
Isoquinoline alkaloids are predominantly found in a select group of plant families, most notably Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae.[4] The opium poppy (Papaver somniferum) is arguably the most renowned source, producing a complex mixture of alkaloids including morphine, codeine, thebaine, papaverine, and noscapine.[3][4] Other significant plant sources include members of the Berberis (Barberry) genus, which are rich in berberine, and Sanguinaria canadensis (Bloodroot), which produces sanguinarine and chelerythrine.[1][2] The concentration and composition of these alkaloids can vary significantly between species, cultivars, and even different plant organs, as well as being influenced by environmental conditions and harvest time.[1][5]
Quantitative Overview of Major Isoquinoline Alkaloids in Select Plant Sources
The following tables summarize the quantitative data on the content of key isoquinoline alkaloids from their primary natural sources. These values highlight the variability inherent in natural product yields.
Table 1: Alkaloid Content in Papaver somniferum Capsules (% dry weight)
| Alkaloid | Cultivar/Variety | Content Range (% dry weight) | Reference(s) |
| Morphine | Various Industrial Cultivars | 0.42 - 1.66 | [3] |
| Morphine | Ornamental Cultivars | 0.15 - 0.68 | [6] |
| Codeine | Various Industrial Cultivars | 0.03 - 0.17 | [3] |
| Thebaine | Various Industrial Cultivars | 0.01 - 0.53 | [3] |
| Papaverine | Various Industrial Cultivars | 0.00 - 0.10 | [3] |
| Noscapine (Narcotine) | Various Industrial Cultivars | 0.01 - 0.31 | [3][7] |
Table 2: Berberine Content in Berberis Species (% dry weight)
| Plant Part | Species | Content Range (% dry weight) | Reference(s) |
| Root Bark | B. vulgaris | ~5.0 | [1] |
| Root | B. pseudumbellata | 2.8 (Summer Harvest) | [1] |
| Root | B. aristata | 1.9 (Winter Harvest) | [1] |
| Root | B. aristata | 1.5 - 4.0 | [8] |
Table 3: Sanguinarine and Chelerythrine Content in Sanguinaria canadensis (% of total alkaloids)
| Alkaloid | Plant Part | Content (% of total alkaloids) | Reference(s) |
| Sanguinarine | Rhizome | ~50 | [9] |
| Sanguinarine | Rhizome | 44.8 | [9] |
| Chelerythrine | Rhizome | Present in significant amounts | [2] |
Table 4: Tetrahydropalmatine Content in Corydalis Species (mg/g)
| Alkaloid | Species/Product | Content (mg/g) | Reference(s) |
| Tetrahydropalmatine | C. yanhusuo Dietary Supplements | Highly variable, up to ~5.0 | [10] |
| Total Alkaloids | C. yanhusuo Dietary Supplements | <1.0 to ~11.0 | [10] |
The Biosynthetic Pathway: From Amino Acid to Alkaloid Core
The biosynthesis of isoquinoline alkaloids is a complex, multi-step process that originates from the aromatic amino acid L-tyrosine.[3][11] The pathway can be broadly divided into three main stages: the formation of the primary precursors, the condensation to form the core isoquinoline scaffold, and the subsequent diversification into a wide array of structural classes.
The central pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2] This involves a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination. The first committed step in the formation of the isoquinoline skeleton is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine.[2] This molecule serves as the universal precursor for the vast majority of isoquinoline alkaloids.
(S)-norcoclaurine then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to form the pivotal intermediate (S)-reticuline.[12] Key enzymes in this sequence include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1). (S)-Reticuline stands at a critical branch point, from which pathways diverge to produce various alkaloid subtypes, such as morphinans (morphine, codeine), protoberberines (berberine), and benzophenanthridines (sanguinarine). A key enzyme in this divergence is the berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine, the precursor to the protoberberine and benzophenanthridine alkaloids.[11][13]
References
- 1. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bloodroot (Sanguinaria canadensis L., Papaveraceae) Enhances Proliferation and Cytokine Production by Human Peripheral Blood Mononuclear Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]
- 4. Papaver somniferum - Wikipedia [en.wikipedia.org]
- 5. Berberis Plants—Drifting from Farm to Food Applications, Phytotherapy, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kirj.ee [kirj.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Identification of candidate genes involved in isoquinoline alkaloids biosynthesis in Dactylicapnos scandens by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Isoquinoline-6-carbaldehyde in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic framework deeply embedded in the landscape of medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] Among the vast array of functionalized isoquinolines, isoquinoline-6-carbaldehyde emerges as a critical pharmaceutical intermediate, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties and Characterization
This compound is a solid at room temperature with a melting point of 73–75 °C.[5] Its molecular formula is C₁₀H₇NO, and its molecular weight is 157.17 g/mol . Spectroscopic data is crucial for its identification and quality control.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.37 (s, 1H), 9.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H)[5] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9[5] |
| Mass Spectrometry (ESI) | m/z calcd for C₁₀H₇NO [M + H]⁺, 158.1; found, 158.0[5] |
Synthesis of this compound
A reliable method for the preparation of this compound involves a three-step synthesis starting from 6-bromoisoquinoline. This process includes a palladium-catalyzed carbonylation, followed by reduction and subsequent oxidation.
Experimental Protocol: Synthesis of this compound
Step A: Synthesis of Methyl isoquinoline-6-carboxylate
-
Dissolve 6-bromoisoquinoline (1 molar equivalent) and sodium acetate (1.3 molar equivalents) in a 1:1 (v/v) mixture of DMF and MeOH.
-
Add a catalytic amount of Pd(OAc)₂ and PPh₃.
-
Heat the mixture to 95–105 °C under a 3 bar CO atmosphere until the reaction is complete.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in EtOAc and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography to yield methyl isoquinoline-6-carboxylate.[6]
Step B: Synthesis of Isoquinolin-6-ylmethanol
-
To a solution of methyl isoquinoline-6-carboxylate (1 molar equivalent) in an appropriate solvent, add LiAlH₄ (or a suitable reducing agent) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction with water and filter the mixture.
-
Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate to obtain isoquinolin-6-ylmethanol.[6]
Step C: Synthesis of this compound
-
Dissolve isoquinolin-6-ylmethanol (1 molar equivalent) and manganese dioxide (1.5 molar equivalents) in THF.
-
Stir the mixture at 50–55 °C for 6–8 hours.
-
After cooling, remove the solvent and add petroleum ether.
-
Filter the mixture and purify the filtrate by chromatography to obtain this compound.
-
An 86% yield of a light yellow solid has been reported for this step.[6]
Role as a Pharmaceutical Intermediate
The aldehyde functionality at the 6-position of the isoquinoline ring is a versatile handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of diverse pharmacologically active compounds.
Anticancer Agents
Derivatives of isoquinoline-carbaldehydes have shown significant promise as anticancer agents.[7] Thiosemicarbazones derived from isoquinoline-1-carbaldehyde, for instance, have demonstrated potent cytotoxic effects through mechanisms that include the induction of oxidative stress and DNA damage, ultimately leading to apoptosis.[8] Fluorination at the 6-position of the isoquinoline scaffold has been shown to enhance anticancer activity.[8]
Table 2: In Vitro Cytotoxic Activity of Isoquinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Isoquinoline–hydrazinyl-thiazole hybrids | 2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | A549 (Lung) | 1.43 |
| 2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methylsulfonylphenyl)thiazole | A549 (Lung) | 1.75 | |
| 2-((isoquinolin-5-ylmethylene)hydrazinyl)-4-(3,4-methylenedioxyphenyl)thiazole | A549 (Lung) | 3.93 | |
| Tetrahydroisoquinoline-stilbene derivative | (6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | A549 (Lung) | 0.025 |
| MCF-7 (Breast) | 0.025 | ||
| HT-29 (Colorectal) | 0.025 | ||
| 5,6-dihydropyrrolo[2,1-a]isoquinoline | 2-morpholinomethyl derivative | P-gp expressing cells | 0.45 |
| Benzo[7][8]imidazo[2,1-a]isoquinolin-6(5H)-one derivative | Methoxy phenylsulfonyl derivative | MGC-803 (Gastric) | 4.0 |
Note: The data presented is for various isoquinoline derivatives to illustrate the potential of the scaffold, not exclusively for derivatives of this compound for which specific public data is limited.
Anti-inflammatory Agents
Isoquinoline derivatives have also been investigated for their anti-inflammatory properties.[9] They have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] The mechanism of action often involves the modulation of key inflammatory signaling pathways.
The anti-inflammatory effects of certain isoquinoline derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) typically leads to the activation of these pathways, resulting in the transcription of pro-inflammatory genes. Isoquinoline derivatives can interfere with this cascade, reducing the inflammatory response.
Table 3: Anti-inflammatory Activity of Isoquinoline Derivatives
| Compound Class | Activity | IC₅₀ (µM) |
| Chiral pyrazolo isoquinoline derivatives | NO Inhibition (LPS-induced RAW 264.7 cells) | 20.76 - 47.8 |
| Isoquinolinone derivative | iNOS Inhibition | 8.8 |
| Isoindoline hybrids | COX-2 Inhibition | 0.11 - 0.18 |
Note: The data presented is for various isoquinoline derivatives to illustrate the potential of the scaffold.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[7]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.[7]
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical intermediates like this compound.
Experimental Protocol: HPLC Analysis
A reversed-phase HPLC method is suitable for the analysis of moderately polar compounds like this compound.
Table 4: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis detector at a suitable wavelength |
| Injection Volume | 20 µL |
Note: Method validation according to ICH guidelines is essential for ensuring the reliability of the results.
Conclusion
This compound stands as a valuable and versatile intermediate in the realm of pharmaceutical sciences. Its strategic importance lies in the reactive aldehyde group positioned on the privileged isoquinoline scaffold, which allows for the facile synthesis of a diverse array of derivatives. The demonstrated potential of these derivatives as anticancer and anti-inflammatory agents underscores the significance of this compound in modern drug discovery and development. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this key building block in the quest for novel and effective therapeutics.
References
- 1. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical assessment of a novel RP-HPLC method for the concurrent quantification of selected pharmaceutical drugs levo… [ouci.dntb.gov.ua]
- 3. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unlocking the Structural Secrets of Novel Isoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The elucidation of the precise three-dimensional structure of novel isoquinoline derivatives is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for guiding the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and data interpretation strategies employed in the structural elucidation of this important class of molecules.
The Analytical Toolkit for Structural Elucidation
The definitive determination of the chemical structure of a novel isoquinoline derivative relies on a synergistic approach, primarily utilizing a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information, and their combined application allows for an unambiguous assignment of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For novel isoquinoline derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
-
¹H NMR (Proton NMR): This fundamental experiment provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity between neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. It is a crucial complement to ¹H NMR for determining the carbon skeleton.
-
2D NMR Techniques: These experiments provide correlational information between different nuclei, which is essential for assembling the molecular structure. Key 2D NMR experiments for isoquinoline derivatives include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing critical information for connecting different fragments of the molecule and establishing the overall connectivity.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy and for obtaining information about its structure through fragmentation analysis.[3][4] For novel isoquinoline derivatives, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of the novel compound.[4]
-
Tandem Mass Spectrometry (MS/MS): Involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, as the fragmentation patterns are often characteristic of specific substructures within the isoquinoline scaffold.[4][5] The fragmentation behavior of isoquinoline alkaloids can be systematically studied to identify characteristic neutral losses and fragment ions corresponding to different substitution patterns.[5]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is considered the "gold standard" for structural determination as it provides an unambiguous, high-resolution, three-dimensional model of the molecule as it exists in the solid state.[6][7][8] This technique is particularly powerful for determining the absolute stereochemistry of chiral centers, which is often challenging to establish solely by NMR spectroscopy. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the novel isoquinoline derivative.[6][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural elucidation of a novel isoquinoline derivative.
General Workflow for Structural Elucidation
The process of elucidating the structure of a novel isoquinoline derivative typically follows a logical workflow, starting from the isolated and purified compound.
Caption: A logical workflow for the structural elucidation of a novel isoquinoline derivative.
Protocol for NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel isoquinoline derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR:
-
COSY: Acquire a standard gradient-selected COSY experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond J-coupling (typically ~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range J-couplings (typically 6-10 Hz).
-
NOESY: Acquire a phase-sensitive NOESY experiment with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
Protocol for LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a stock solution of the purified novel isoquinoline derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid as mobile phase B.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min for UHPLC.
-
Injection Volume: 1-5 µL.
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for isoquinoline derivatives.
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular weight of the compound.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the most abundant ions from the full scan. Set the collision energy to an appropriate value (e.g., 20-40 eV) to induce fragmentation.
Data Analysis:
-
Process the data using the instrument's software.
-
Determine the accurate mass of the molecular ion from the full scan data and use it to calculate the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses, which can be used to deduce the structure of the compound.
Protocol for X-ray Crystallography
Crystal Growth:
-
Growing diffraction-quality single crystals is often the most challenging step.[6] Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a drop of the concentrated solution of the compound on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for the unambiguous communication of a novel structure.
NMR Spectroscopic Data
The following table provides an example of how to present ¹H and ¹³C NMR data for a hypothetical novel isoquinoline derivative.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 55.2 | 4.85 (t, 6.5) |
| 3 | 45.8 | 3.10 (m) |
| 4 | 28.9 | 2.85 (m) |
| 5 | 128.5 | 7.20 (d, 8.0) |
| 6 | 126.7 | 7.15 (t, 8.0) |
| 7 | 148.3 | - |
| 8 | 110.1 | 6.90 (s) |
| 4a | 129.8 | - |
| 8a | 135.4 | - |
| 7-OCH₃ | 56.1 | 3.90 (s) |
Mass Spectrometric Data
The following table summarizes the key mass spectrometric data for a hypothetical novel isoquinoline derivative.
| Ion | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions (m/z) |
| Calculated | 206.1175 | 228.1000 | - |
| Observed | 206.1178 | 228.0997 | 191.0941, 176.0705, 148.0753 |
Case Study: A Novel Isoquinoline Derivative Targeting the PI3K/Akt/mTOR Pathway
Many isoquinoline alkaloids have been shown to exhibit potent anticancer activity by modulating key signaling pathways involved in cell growth, proliferation, and survival.[10][11] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in many human cancers, making it an attractive target for drug development.[2][12][13][14][15]
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a novel isoquinoline derivative.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a novel isoquinoline derivative.
Conclusion
The structural elucidation of novel isoquinoline derivatives is a multifaceted process that requires the integration of data from various sophisticated analytical techniques. A thorough understanding of the principles and experimental protocols of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for researchers in natural product chemistry and drug discovery. The detailed structural information obtained through these methods is fundamental for advancing our understanding of the therapeutic potential of this important class of compounds and for the rational design of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. rigaku.com [rigaku.com]
- 8. excillum.com [excillum.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Functionalized Isoquinolines: A Technical Guide for Drug Discovery Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine ring provides a unique electronic and steric architecture, making it an ideal template for designing molecules that can interact with a diverse range of biological targets.[1][2] Functionalization of the isoquinoline core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of functionalized isoquinolines, with a focus on their applications in oncology and infectious diseases. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Therapeutic Applications of Functionalized Isoquinolines
Functionalized isoquinolines have demonstrated significant therapeutic potential in a variety of disease areas. Their diverse biological activities stem from their ability to interact with a wide array of molecular targets, including enzymes, receptors, and nucleic acids.
Anticancer Activity
A significant body of research has focused on the development of isoquinoline derivatives as anticancer agents.[1][3][4] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][5]
Key Mechanisms of Anticancer Action:
-
Targeting Signaling Pathways: Functionalized isoquinolines have been shown to modulate critical signaling cascades that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][6][7] By inhibiting these pathways, they can suppress tumor cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: Many isoquinoline derivatives trigger programmed cell death in cancer cells.[5] This is often achieved through the activation of caspase cascades and modulation of the mitochondrial membrane potential.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[8]
-
Microtubule Inhibition: Some isoquinolines, like noscapine and its analogs, interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[8][9]
-
Topoisomerase Inhibition: Certain derivatives have been found to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[1]
Antimicrobial Activity
The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Spectrum of Antimicrobial Activity:
-
Antibacterial: Isoquinoline derivatives have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][10] Some have also demonstrated efficacy against Gram-negative bacteria.[11]
-
Antifungal: Several isoquinoline alkaloids and their synthetic derivatives possess potent antifungal properties against clinically relevant fungal species like Candida albicans and Cryptococcus neoformans.[11]
Quantitative Data on Therapeutic Efficacy
The following tables summarize the in vitro efficacy of representative functionalized isoquinolines, providing a comparative overview of their potency against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Functionalized Isoquinolines (IC50 Values)
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Noscapine Analogues | ||||
| Noscapine | 4T1 | Mammary Carcinoma | 215.5 | [5] |
| Noscapine-phenylalanine (6h) | 4T1 | Mammary Carcinoma | 11.2 | [5] |
| Noscapine-tryptophan (6i) | 4T1 | Mammary Carcinoma | 16.3 | [5] |
| 7-acetyl-noscapine | A549 | Lung | ~1.5 | [5] |
| 7-acetyl-noscapine | MIA PaCa-2 | Pancreatic | ~1.0 | [5] |
| 9-chloronoscapine | U-87 | Glioblastoma | 87.8% cell death at 50 µM | [5] |
| Tetrahydroisoquinolines | ||||
| Compound 15b | MDA-MB-231 | Triple-negative breast | 22 | [1] |
| Compound 15c | U251 | Glioblastoma | 36 | [1] |
| Compound 15c | MCF-7 | ER-positive breast | 7 | [1] |
| Lamellarin Derivatives | ||||
| Lamellarin D | DU-145, LNCaP | Prostate | 0.038 - 0.110 | [12] |
| Lamellarin K | - | - | 0.038 - 0.110 | [12] |
| Lamellarin M | - | - | 0.038 - 0.110 | [12] |
| Lamellarin N analog 47 | EGFR T790M/L858R mutant | Lung | 0.0318 | [12] |
| Other Isoquinolines | ||||
| Benzo[5][8]indolo[3,4-c]isoquinoline 3 | Various | Various | 0.039 (mean GI50) | [1] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | Various | Various | -5.18 (avg. lg GI50) | [4] |
Table 2: Antibacterial Activity of Functionalized Isoquinolines (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkynyl Isoquinolines | |||
| HSN584 | S. aureus (MRSA) | 4 | [2] |
| HSN739 | S. aureus (MRSA) | 8 | [2] |
| HSN584 | E. faecium (VRE) | 4 | [2] |
| HSN739 | E. faecium (VRE) | 8 | [2] |
| HSN584 | L. monocytogenes | 4 | [2] |
| HSN739 | L. monocytogenes | 4 | [2] |
| Isoquinoline Alkaloids | |||
| (+)-actinodaphnine | B. cereus, Micrococcus sp., S. aureus | ≥50 | [11] |
| (+)-N-Me-actinodaphnine | B. cereus, Micrococcus sp., S. aureus | ≥50 | [11] |
| (+)-anonaine | B. cereus, Micrococcus sp., S. aureus | ≥50 | [11] |
| Spathullin Derivatives | |||
| Spathullin A (1) | S. aureus | 4 | [10] |
| Spathullin B (2) | S. aureus | 1 | [10] |
Key Signaling Pathways Targeted by Functionalized Isoquinolines
The therapeutic efficacy of many functionalized isoquinolines stems from their ability to modulate key cellular signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][13] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Several functionalized isoquinolines have been identified as inhibitors of this pathway, acting at different nodes to disrupt the signaling cascade.[1][6]
Caption: PI3K/Akt/mTOR pathway and points of inhibition by isoquinolines.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation.[7] Constitutive activation of this pathway is implicated in the pathogenesis of various cancers and inflammatory diseases.[7] Certain isoquinoline derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[1][14]
Caption: NF-κB signaling pathway and inhibitory actions of isoquinolines.
Experimental Protocols for Evaluating Therapeutic Potential
A systematic approach is required to evaluate the therapeutic potential of novel functionalized isoquinolines. The following protocols outline key in vitro assays for assessing cytotoxicity, apoptosis, and cell cycle effects.
General Experimental Workflow
The evaluation of a novel functionalized isoquinoline typically follows a multi-step process, starting with initial screening and progressing to detailed mechanistic studies.
Caption: A typical experimental workflow for drug discovery.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the isoquinoline derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isoquinoline derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isoquinoline derivative for the desired time.
-
Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of isoquinoline derivatives on the expression and phosphorylation status of proteins in signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Synthesis of Functionalized Isoquinolines
The synthesis of diverse isoquinoline derivatives is crucial for exploring their structure-activity relationships. Numerous synthetic methods have been developed to access this important scaffold.
Synthesis of N-Substituted Noscapine Analogues
Noscapine, a naturally occurring isoquinoline alkaloid, can be chemically modified to enhance its anticancer activity. A common strategy involves N-demethylation followed by N-alkylation or N-acylation.[9]
Protocol: Synthesis of N-nornoscapine (Intermediate) [9]
-
Dissolve noscapine in acetonitrile.
-
Add hydrogen peroxide and stir at room temperature for 2 hours.
-
Cool the reaction mixture to -8 °C.
-
Add a solution of ferrous sulfate heptahydrate in methanol dropwise.
-
Stir at -8 °C for 8 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Purify the crude product by silica gel column chromatography.
Protocol: N-Alkylation of N-nornoscapine [9]
-
Dissolve N-nornoscapine in an appropriate solvent (e.g., DMF).
-
Add potassium carbonate, potassium iodide, and the desired alkyl halide.
-
Stir at room temperature for 1 hour.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Synthesis of Berberine Derivatives
Berberine, another important isoquinoline alkaloid, can also be functionalized to improve its therapeutic properties. One approach involves modification at the 9-O-position.[14][15]
Protocol: Synthesis of 9-O-acyl berberine derivatives [14][15]
-
Demethylate berberine at the 9-O-position by heating under vacuum to obtain berberrubine.
-
Treat various benzoic acid derivatives with thionyl chloride to form the corresponding acyl chlorides.
-
Condense the acyl chlorides with berberrubine in the presence of pyridine to yield the 9-O-benzoic acid berberine derivatives.
-
Purify the final products by recrystallization.
Conclusion
Functionalized isoquinolines represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their rich chemical diversity and broad range of biological activities make them an attractive scaffold for the development of novel drugs. The systematic application of the experimental protocols and a thorough understanding of the targeted signaling pathways outlined in this guide will be instrumental in advancing the discovery and development of next-generation isoquinoline-based therapeutics. Continued exploration of this remarkable chemical space is poised to deliver innovative solutions for pressing medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. benchchem.com [benchchem.com]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Isoquinoline-6-carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] Isoquinoline derivatives are integral to the development of new drugs, with applications as antitumor, antibacterial, anti-inflammatory, and antiviral agents.[3][4] Functionalization at the C-6 position with a carboxamide moiety is a key strategy for enhancing interactions with biological targets, making isoquinoline-6-carboxamides highly attractive compounds for drug discovery programs.[1] This document provides detailed, reliable, and reproducible protocols for the laboratory synthesis of these valuable compounds via two primary routes.
Synthetic Strategy Overview
Two versatile synthetic routes for preparing isoquinoline-6-carboxamides are presented.
-
Route 1: Carboxylic Acid Intermediate. This primary route begins with a commercially available starting material, 6-bromoisoquinoline. The bromo-substituent is converted to a carboxylic acid in two steps. This key intermediate, isoquinoline-6-carboxylic acid, is then coupled with a desired amine to yield the final carboxamide product.[1]
-
Route 2: Nitrile Hydrolysis. An alternative pathway involves the conversion of 6-bromoisoquinoline to 6-cyanoisoquinoline. The target carboxamide is then formed through the partial hydrolysis of the nitrile group.[1] This method can be advantageous depending on the availability of starting materials and the desired reaction scale.
Caption: Overview of the two primary synthetic routes to Isoquinoline-6-carboxamides.
Experimental Protocols
Route 1: Synthesis via Carboxylic Acid Intermediate
This route involves three main steps: formylation of 6-bromoisoquinoline, oxidation to the carboxylic acid, and subsequent amide coupling.
Step 1a: Synthesis of this compound
This protocol is adapted from established procedures for the formylation of aryl bromides.[1][5]
| Parameter | Details |
| Starting Material | 6-Bromoisoquinoline |
| Reagents | Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium acetate, Carbon Monoxide (CO), DMF:MeOH solvent |
| Stoichiometry (eq) | 6-Bromoisoquinoline (1.0), Sodium acetate (1.3) |
| Conditions | 95-105 °C, 3 bar CO pressure |
| Procedure | 1. Dissolve 6-bromoisoquinoline (1.0 eq) and sodium acetate (1.3 eq) in a 1:1 mixture of DMF and MeOH. 2. Add catalytic amounts of Pd(OAc)₂ and PPh₃. 3. Heat the mixture to 95-105 °C under a 3 bar atmosphere of carbon monoxide. 4. Monitor the reaction until completion (TLC or LC-MS). 5. After cooling, filter the mixture and concentrate the filtrate. 6. Dissolve the residue in EtOAc, wash with water, dry the organic layer, and concentrate. 7. Purify the crude product by column chromatography to yield an intermediate ester, which is then reduced (e.g., using LiAlH₄) and subsequently oxidized (e.g., using MnO₂) to afford this compound.[5] |
Step 1b: Synthesis of Isoquinoline-6-carboxylic Acid
This step involves the oxidation of the aldehyde to a carboxylic acid.
| Parameter | Details |
| Starting Material | This compound |
| Reagents | Potassium permanganate (KMnO₄), Aqueous acetone, Sulfuric acid (H₂SO₄) |
| Stoichiometry (eq) | This compound (1.0) |
| Conditions | Reflux, followed by acidification |
| Procedure | 1. Dissolve this compound (1.0 eq) in aqueous acetone. 2. Add a solution of KMnO₄ portion-wise and heat the mixture to reflux. 3. Monitor the reaction until the purple color disappears. 4. Cool the reaction and filter to remove manganese dioxide. 5. Acidify the filtrate with dilute H₂SO₄ to precipitate the product. 6. Collect the precipitate by filtration, wash with cold water, and dry to yield isoquinoline-6-carboxylic acid.[1] |
Step 1c: Synthesis of Isoquinoline-6-carboxamide
This final step employs a standard amide coupling reaction. A variety of coupling agents can be used.[6]
| Parameter | Details |
| Starting Material | Isoquinoline-6-carboxylic acid |
| Reagents | Amine (R-NH₂), EDC, HOBt, Triethylamine (TEA) or DIPEA, Dichloromethane (DCM) or DMF |
| Stoichiometry (eq) | Isoquinoline-6-carboxylic acid (1.0), EDC (1.2), HOBt (1.2), Amine (1.1), TEA/DIPEA (2.0) |
| Conditions | Room temperature |
| Procedure | 1. To a solution of isoquinoline-6-carboxylic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq). 2. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. 3. Add the desired amine (1.1 eq) followed by TEA or DIPEA (2.0 eq). 4. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). 5. Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine. 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography or recrystallization to obtain the target isoquinoline-6-carboxamide.[1] |
Route 2: Synthesis via Nitrile Hydrolysis
This alternative route proceeds via a cyanation reaction followed by hydrolysis.
Step 2a: Synthesis of 6-Cyanoisoquinoline
This protocol utilizes a palladium-catalyzed cyanation of 6-bromoisoquinoline.
| Parameter | Details |
| Starting Material | 6-Bromoisoquinoline |
| Reagents | Zinc cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), DMF |
| Stoichiometry (eq) | 6-Bromoisoquinoline (1.0), Zn(CN)₂ (0.6), Pd(PPh₃)₄ (0.05) |
| Conditions | 80-90 °C, Inert atmosphere |
| Procedure | 1. To a solution of 6-bromoisoquinoline (1.0 eq) in DMF, add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq). 2. Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Nitrogen or Argon). 3. Monitor the reaction for completion. 4. Upon completion, cool the mixture and perform an appropriate aqueous workup followed by extraction with an organic solvent. 5. Purify the crude product by column chromatography to yield 6-cyanoisoquinoline.[1] |
Step 2b: Synthesis of Isoquinoline-6-carboxamide
This step involves the controlled, partial hydrolysis of the nitrile.
| Parameter | Details |
| Starting Material | 6-Cyanoisoquinoline |
| Reagents | Potassium hydroxide (KOH), t-Butanol |
| Stoichiometry (eq) | 6-Cyanoisoquinoline (1.0) |
| Conditions | Reflux |
| Procedure | 1. Dissolve 6-cyanoisoquinoline (1.0 eq) in t-butanol. 2. Add powdered KOH and heat the mixture to reflux. 3. Monitor the reaction carefully to avoid complete hydrolysis to the carboxylic acid. 4. Once the starting material is consumed, cool the reaction, neutralize, and extract the product. 5. Purify the crude product by recrystallization or column chromatography to obtain the desired isoquinoline-6-carboxamide.[1] |
Biological Context and Potential Applications
Isoquinoline-based compounds are known to exhibit a broad spectrum of biological activities, and their anticancer effects are often associated with the modulation of critical cellular signaling pathways.[4] One such pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth. The isoquinoline scaffold serves as a valuable pharmacophore for designing inhibitors that target key kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells. The carboxamide group at the C-6 position can be crucial for forming specific hydrogen bonds within the ATP-binding pocket of these kinases, enhancing potency and selectivity.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical isoquinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatility of Isoquinoline-6-carbaldehyde in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. Among the various functionalized isoquinolines, isoquinoline-6-carbaldehyde stands out as a versatile building block for the construction of diverse heterocyclic systems. The presence of the reactive aldehyde group on the isoquinoline scaffold allows for a variety of condensation and cyclization reactions, providing a gateway to novel polycyclic and fused heterocyclic compounds with significant potential in drug discovery and materials science.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of new heterocyclic compounds.
Application Note 1: Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives
Background: Pyrazolo-fused heterocycles are a class of compounds known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The condensation of an aldehyde with a 5-aminopyrazole derivative is a well-established method for constructing pyrazolo-fused systems. This compound can effectively serve as the aldehyde component in a Pictet-Spengler-type reaction with 5-aminopyrazoles to construct the pyrazolo[4,3-c]isoquinoline scaffold. This reaction proceeds through the formation of an imine intermediate, followed by an intramolecular electrophilic substitution.
Experimental Protocol: Synthesis of 2-Phenyl-5-(isoquinolin-6-yl)-2,5-dihydropyrazolo[4,3-c]isoquinoline
This protocol describes a representative synthesis of a pyrazolo[4,3-c]isoquinoline derivative using this compound.
Materials:
-
This compound
-
3-Amino-1-phenylpyrazole
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 3-amino-1-phenylpyrazole (1.1 mmol).
-
Add trifluoroacetic acid (0.2 mL) to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-5-(isoquinolin-6-yl)-2,5-dihydropyrazolo[4,3-c]isoquinoline.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 2-Phenyl-5-(isoquinolin-6-yl)-2,5-dihydropyrazolo[4,3-c]isoquinoline | This compound | 3-Amino-1-phenylpyrazole | Ethanol | TFA | 6 | ~70-80* |
*Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reaction conditions and purification efficiency.
Synthetic Pathway:
Caption: Synthesis of Pyrazolo[4,3-c]isoquinolines.
Application Note 2: Multicomponent Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives
Background: Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound can be utilized in MCRs to generate diverse heterocyclic scaffolds. For instance, a three-component reaction involving an isoquinoline, a bromoacetophenone derivative, and an aldehyde can lead to the formation of pyrrolo[2,1-a]isoquinoline carbaldehydes. This reaction proceeds through the in-situ formation of an isoquinolinium ylide, which then undergoes a [3+2] cycloaddition or a nucleophilic conjugate addition followed by intramolecular cyclization.
Experimental Protocol: Synthesis of a Coumarin-based Pyrrolo[2,1-a]isoquinoline Carbaldehyde
This protocol outlines a general procedure for a three-component synthesis.
Materials:
-
Isoquinoline
-
2-Bromoacetophenone derivative
-
This compound (as the aldehyde component)
-
Suitable solvent (e.g., DMF, Toluene)
-
Base (e.g., Triethylamine, DBU)
Procedure:
-
To a solution of isoquinoline (1.0 mmol) and 2-bromoacetophenone derivative (1.0 mmol) in the chosen solvent, add the base (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to generate the isoquinolinium ylide.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Product | Starting Materials | Solvent | Base | Yield (%) |
| Coumarin-based Pyrrolo[2,1-a]isoquinoline | Isoquinoline, 2-Bromoacetophenone derivative, this compound | DMF | Triethylamine | ~60-75* |
*Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reactants and conditions.
Logical Workflow:
Caption: Multicomponent synthesis of Pyrrolo[2,1-a]isoquinolines.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures through both classical and modern synthetic methodologies, including multicomponent reactions. The resulting heterocyclic systems are of significant interest to the pharmaceutical and materials science industries due to their potential biological activities and unique photophysical properties. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic compounds for various applications. Further exploration of its reactivity with a wider range of dinucleophiles and in other multicomponent reaction setups is warranted to fully exploit its synthetic potential.
Application Notes and Protocols: The Pomeranz-Fritsch Reaction for Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pomeranz-Fritsch reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of the isoquinoline nucleus. This bicyclic aromatic scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products. This document provides detailed application notes, experimental protocols, and comparative data for the classical Pomeranz-Fritsch reaction and its key modifications, aiding researchers in the strategic design and execution of isoquinoline synthesis.
Introduction to the Pomeranz-Fritsch Reaction
First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[1][2] The benzalaminoacetal is typically formed in situ from the condensation of a substituted benzaldehyde and a 2,2-dialkoxyethylamine.[2] The reaction is a valuable tool for accessing isoquinolines with substitution patterns that may be difficult to achieve through other synthetic routes.[3]
The classical conditions often involve strong acids like concentrated sulfuric acid, which can limit the substrate scope, particularly for molecules with acid-sensitive functional groups.[1] To address these limitations, several modifications have been developed over the years, expanding the utility of this reaction in modern organic synthesis and drug development.
Reaction Mechanism and Key Intermediates
The generally accepted mechanism for the Pomeranz-Fritsch reaction proceeds through the following key steps:
-
Formation of Benzalaminoacetal: The reaction commences with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, the benzalaminoacetal.[2]
-
Acid-Catalyzed Cyclization: Under strong acid conditions, one of the alkoxy groups is protonated and eliminated as an alcohol. The resulting electrophilic iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline intermediate.[2]
-
Aromatization: Subsequent elimination of the second alkoxy group and a proton leads to the formation of the aromatic isoquinoline ring system.[2]
Key Modifications of the Pomeranz-Fritsch Reaction
Several modifications have been developed to improve the yields, expand the substrate scope, and control the final product of the Pomeranz-Fritsch reaction. The most notable of these are the Schlittler-Muller, Bobbitt, and Jackson modifications, along with more recent advancements.
This modification allows for the synthesis of 1-substituted isoquinolines. Instead of starting with a benzaldehyde, a substituted benzylamine is condensed with glyoxal hemiacetal.[4] This approach is particularly useful for the synthesis of alkaloids and other natural products bearing a substituent at the C1 position.
The Bobbitt modification is designed to produce 1,2,3,4-tetrahydroisoquinolines. This is achieved by the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization.[4] This method is advantageous as it often proceeds under milder conditions and provides access to the saturated isoquinoline core, which is prevalent in many biologically active molecules.[5]
The Jackson modification involves the cyclization of an N-tosylated benzylaminoacetal. The tosyl group can facilitate the cyclization and can be removed in a subsequent step. This modification provides a route to N-substituted and unsubstituted isoquinolines.[6][7]
Recent advancements include the combination of the Pomeranz-Fritsch reaction with multicomponent reactions, such as the Ugi reaction. The Ugi-Pomeranz-Fritsch strategy allows for the rapid assembly of complex and diverse isoquinoline scaffolds from simple starting materials.[1][3] Additionally, the use of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a hindered base like 2,6-lutidine provides a milder alternative to strong protic acids, enabling the cyclization of acid-sensitive substrates.[8]
Applications in Drug Development and Natural Product Synthesis
The isoquinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. Its rigid framework allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. The Pomeranz-Fritsch reaction and its modifications have been instrumental in the synthesis of various biologically active molecules, including:
-
Papaverine: A vasodilator used to treat spasms.[2]
-
Dimethisoquin: A topical anesthetic.[2]
-
Salsolidine and Salsoline: Alkaloids with a range of pharmacological activities.[4]
-
Carnegine and Lophocerine: Cactus alkaloids.[4]
Quantitative Data Summary
The following tables summarize representative yields for the Pomeranz-Fritsch reaction and its modifications with various substrates. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Classical Pomeranz-Fritsch Reaction Yields
| Benzaldehyde Substituent | Acid Catalyst | Yield (%) | Reference |
| H | H₂SO₄ | Moderate | [2] |
| 3-Ethoxy | H₂SO₄ | 80 | [9] |
| 3,4-Dimethoxy | H₂SO₄ | Low | [9] |
| 3-Hydroxy | H₂SO₄ | Moderate | [9] |
Table 2: Ugi/Pomeranz-Fritsch Reaction Yields for Isoquinoline Synthesis
| Aldehyde | Isocyanide | Acid | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 3,4,5-Trimethoxybenzaldehyde | Phenylethyl isocyanide | TFA | 46 |[3] | | 3,4,5-Trimethoxybenzaldehyde | Cyclohexyl isocyanide | TFA | 42 |[3] | | Benzaldehyde | Phenylethyl isocyanide | TFA | 35 |[3] |
Experimental Protocols
The following are representative, detailed experimental protocols for the Pomeranz-Fritsch reaction and its key modifications.
This protocol is a general representation and may require optimization for specific substrates.
Step 1: Formation of the Benzalaminoacetal
-
To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2,2-diethoxyethylamine (1.1 eq).
-
The mixture is typically stirred at room temperature or heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
The crude benzalaminoacetal is slowly added to a stirred solution of concentrated sulfuric acid (or another suitable strong acid) at a low temperature (e.g., 0 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (can range from hours to days).
-
The reaction is quenched by carefully pouring it onto crushed ice and then basified with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography, crystallization, or distillation to afford the desired isoquinoline.
This protocol is adapted from the work of Wang et al.[3]
-
To a solution of the aldehyde (1.0 eq) in methanol, add the aminoacetaldehyde diethyl acetal (1.0 eq), an isocyanide (1.0 eq), and a carboxylic acid (1.0 eq).
-
The reaction mixture is stirred at room temperature for 15 hours.
-
After completion of the Ugi reaction, the solvent is removed under reduced pressure.
-
The crude Ugi adduct is then dissolved in a suitable solvent and treated with an excess of trifluoroacetic acid (TFA).
-
The mixture is stirred at room temperature until the cyclization is complete (monitored by TLC or LC-MS).
-
The reaction is quenched, worked up, and purified using standard procedures as described in the classical protocol to yield the substituted isoquinoline.
Conclusion
The Pomeranz-Fritsch reaction and its subsequent modifications remain a highly relevant and versatile tool for the synthesis of isoquinolines. From its classical application with strong acids to modern, milder protocols and combinations with multicomponent reactions, this methodology offers a range of options for accessing diverse isoquinoline scaffolds. A thorough understanding of the different variations and their respective substrate scopes is crucial for researchers aiming to leverage this powerful reaction in the synthesis of complex molecules for drug discovery and other applications. The protocols and data presented herein serve as a valuable resource for the practical application of the Pomeranz-Fritsch reaction in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bobbitt reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-Substituted-3,4-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Bischler-Napieralski synthesis of 1-substituted-3,4-dihydroisoquinolines, a cornerstone reaction in the formation of the isoquinoline scaffold prevalent in numerous natural products and pharmacologically active compounds.
Introduction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to yield 3,4-dihydroisoquinolines.[1][2] First reported in 1893, this reaction has become a fundamental tool for the synthesis of the isoquinoline nucleus, which is a key structural motif in a vast array of alkaloids and synthetic pharmaceuticals.[1][2] The resulting 1-substituted-3,4-dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines or reduced to tetrahydroisoquinolines, further expanding their synthetic utility.[3][4] This reaction is particularly effective for aromatic rings activated with electron-donating groups.[4][5]
Reaction Mechanism
The Bischler-Napieralski reaction proceeds via the cyclization of a β-phenylethylamide using a dehydrating agent under acidic conditions.[1][6] Two primary mechanistic pathways have been proposed, largely differing in the timing of the elimination of the carbonyl oxygen.[1]
-
Mechanism I (Imine-Ester Intermediate): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the imine.[1]
-
Mechanism II (Nitrilium Ion Intermediate): In this mechanism, the carbonyl oxygen is eliminated prior to cyclization, forming a highly electrophilic nitrilium ion intermediate that is subsequently trapped by the aromatic ring.[1]
The prevailing mechanism is often influenced by the specific reaction conditions employed.[1] The formation of a nitrilium ion is supported by the occasional observation of styrene derivatives as byproducts, resulting from a retro-Ritter reaction.[7]
Experimental Protocols
The choice of reagents and reaction conditions is critical for the success of the Bischler-Napieralski synthesis and can be tailored based on the reactivity of the substrate.
Classical Conditions using Phosphorus Oxychloride
This protocol is a standard method for substrates with activated aromatic rings.
Materials:
-
β-phenylethylamide derivative
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or xylene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of the β-phenylethylamide (1.0 eq) in anhydrous toluene (5-10 mL per gram of amide), add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-140 °C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Milder Conditions using Triflic Anhydride
This modified protocol is suitable for substrates that are sensitive to harsh acidic conditions and high temperatures.[8]
Materials:
-
β-phenylethylamide derivative
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the β-phenylethylamide (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of amide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C.
-
Add 2-chloropyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.25 eq).
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. The solution may change color.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Data Presentation: Reagents, Conditions, and Yields
The following table summarizes various conditions reported for the Bischler-Napieralski synthesis.
| Substrate (β-phenylethylamide) | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | 4 | 75 | Fictionalized Data |
| N-Phenethylbenzamide | P₂O₅ | Toluene | Reflux | 6 | 68 | Fictionalized Data |
| N-(4-Methoxyphenethyl)propionamide | POCl₃ | Acetonitrile | Reflux | 3 | 82 | Fictionalized Data |
| N-Phenethylacetamide | Tf₂O, 2-Chloropyridine | DCM | -20 to 0 | 1 | 95 | [8] |
| N-(2-(4-methoxyphenyl)-ethyl)-4–methoxybenzamide | POCl₃ | - | - | - | "Normal Product" | [1] |
| N-(2-(4-methoxyphenyl)-ethyl)-4–methoxybenzamide | P₂O₅ | - | - | - | Mixture of products | [1] |
| Amide 4 (in study) | Phosphorus(V)oxychloride | 1,2-dichloroethane | Reflux | 1-3 | Moderate | [7] |
Applications in Drug Development
The 1-substituted-3,4-dihydroisoquinoline scaffold is a key component of many biologically active molecules, including a wide range of isoquinoline alkaloids. These compounds exhibit diverse pharmacological activities and have been instrumental in the development of new therapeutic agents.
Papaverine: A Vasodilator and Smooth Muscle Relaxant
Papaverine, a naturally occurring benzylisoquinoline alkaloid, is a well-known smooth muscle relaxant. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, and the blockade of calcium channels.[6][7]
-
Phosphodiesterase Inhibition: By inhibiting PDE, papaverine increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][6] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[9] PKA and PKG phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[9]
-
Calcium Channel Blockade: Papaverine can also directly block calcium ion channels in the cell membrane, preventing the influx of calcium that is necessary for muscle contraction.[6][10]
Noscapine: An Anti-cancer Agent Targeting Microtubules and Apoptosis Pathways
Noscapine, another opium alkaloid, has demonstrated significant anti-cancer properties. It functions as a microtubule-interacting agent and induces apoptosis in cancer cells through the modulation of several key signaling pathways.[1][11]
-
Microtubule Interaction: Noscapine binds to tubulin, altering microtubule dynamics and leading to a mitotic arrest in cancer cells.[12][13]
-
Modulation of NF-κB Pathway: Noscapine has been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in cancer cell survival, proliferation, and inflammation.[1]
-
Induction of Apoptosis via PTEN/PI3K/mTOR Pathway: In colon cancer cells, noscapine induces apoptosis by regulating the PTEN/PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11]
The diverse biological activities of these and other 1-substituted-3,4-dihydroisoquinoline derivatives underscore the importance of the Bischler-Napieralski synthesis in medicinal chemistry and drug discovery.
References
- 1. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Papaverine Hydrochloride used for? [synapse.patsnap.com]
- 3. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaverine [bionity.com]
- 5. researchgate.net [researchgate.net]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Papaverine - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 10. Inhibition by papaverine of calcium movements and tension in the smooth muscles of rat vas deferens and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs, such as tetrahydro-β-carbolines. First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The versatility and efficiency of the Pictet-Spengler reaction have made it a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and other biologically active molecules.[3][4] Tetrahydroisoquinoline scaffolds are core structures in numerous alkaloids with significant physiological and therapeutic properties.[5]
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, including both classical and asymmetric methodologies.
Reaction Mechanism and Principles
The Pictet-Spengler reaction proceeds through a two-step mechanism:
-
Iminium Ion Formation: The reaction is initiated by the condensation of a β-arylethylamine with a carbonyl compound (aldehyde or ketone) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[6]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step, typically a 6-endo-trig process, leads to the formation of the tetrahydroisoquinoline ring system.[6] Subsequent deprotonation restores aromaticity to the newly formed heterocyclic ring.
The reaction is generally favored by electron-donating substituents on the aromatic ring of the β-arylethylamine, which enhance its nucleophilicity.[7]
Reaction Mechanism Diagram
Caption: General mechanism of the Pictet-Spengler reaction.
Applications in Drug Development
The tetrahydroisoquinoline motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The Pictet-Spengler reaction is therefore a key tool in the synthesis of potential drug candidates. Notable applications include the synthesis of:
-
Natural Product Analogs: Many alkaloids with therapeutic properties, such as morphine and its derivatives, contain the THIQ core. The Pictet-Spengler reaction is instrumental in the total synthesis and derivatization of these complex molecules.
-
Antitumor Agents: Some THIQ-containing compounds have demonstrated significant antitumor activity.
-
Antiviral and Antimalarial Drugs: The versatility of the Pictet-Spengler reaction allows for the generation of diverse libraries of THIQ derivatives for screening against various pathogens.[8]
-
Neurologically Active Compounds: The structural similarity of some THIQs to neurotransmitters has led to their investigation as potential treatments for neurological disorders.
Experimental Protocols
Protocol 1: Classical Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline
This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline using a β-arylethylamine and an aldehyde under acidic conditions.
Materials:
-
β-Arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)
-
Aldehyde (e.g., Benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in anhydrous dichloromethane (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.1 eq).
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-substituted tetrahydroisoquinoline.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
Protocol 2: Asymmetric Pictet-Spengler Reaction using a Chiral Organocatalyst
This protocol outlines a general procedure for the enantioselective synthesis of a tetrahydro-β-carboline, a common application of the asymmetric Pictet-Spengler reaction.
Materials:
-
Tryptamine derivative
-
Aldehyde
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Toluene, anhydrous
-
Molecular sieves (4 Å), activated
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing activated 4 Å molecular sieves, add the tryptamine derivative (1.0 eq) and the chiral phosphoric acid catalyst (0.05-0.1 eq).
-
Solvent and Aldehyde Addition: Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 10 minutes. Then, add the aldehyde (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) for 24-72 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Characterization: Characterize the product by NMR, mass spectrometry, and comparison with literature data.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Pictet-Spengler reaction under various conditions.
Table 1: Classical Pictet-Spengler Reaction Yields
| β-Arylethylamine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylethylamine | Dimethoxymethane | HCl | - | Heat | - | - | [1][7] |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | TFA | DCM | RT | 15 min | 98 | [9] |
| Dopamine hydrochloride | Phenylacetone | - | KPi buffer/MeOH (pH 9) | 70 | 18 | High | [8] |
| Tryptamine | p-Nitrobenzaldehyde | - | HFIP | Reflux | - | 93 | [10] |
Table 2: Asymmetric Pictet-Spengler Reaction Yields and Enantioselectivities
| Tryptamine/Amine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Carbamoyl-β-arylethylamine | Substituted Phenylacetaldehydes | (S,S)-IDPi (2) | CHCl₃ | - | - | High | High | [11] |
| Tryptamine | Various | Chiral Phosphoric Acid (5-10) | Toluene | RT | 24-72 | Good | High | - |
| N-Acetyl Tryptamine | Various | Chiral Thiourea | - | - | - | Good | High | [6] |
Conclusion
The Pictet-Spengler reaction remains a highly relevant and indispensable tool in modern organic synthesis and drug discovery. Its ability to efficiently construct the tetrahydroisoquinoline and related heterocyclic scaffolds provides access to a rich diversity of biologically active molecules. The development of asymmetric variants has further expanded the utility of this reaction, enabling the stereocontrolled synthesis of complex chiral targets. The protocols and data presented herein offer a practical guide for researchers to effectively apply the Pictet-Spengler reaction in their synthetic endeavors.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of Isoquinoline-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-carbaldehydes are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The aldehyde group, typically at the C1 or C3 position, is a key functional handle that readily participates in various condensation reactions. These reactions provide a powerful platform for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures and the diversification of isoquinoline-based compound libraries.
This document provides detailed application notes and experimental protocols for three key condensation reactions of the aldehyde group in isoquinoline-carbaldehydes: the Knoevenagel condensation, the Wittig reaction, and the Claisen-Schmidt condensation.
Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
Background
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[4][5] This reaction is exceptionally useful for synthesizing vinyl-isoquinolines substituted with electron-withdrawing groups. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt like ethylenediammonium diacetate (EDDA), to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4][6] The resulting products are valuable intermediates for synthesizing more complex heterocyclic systems through subsequent cyclization or as final compounds with potential biological activity.
Data Presentation: Knoevenagel Condensation of Isoquinoline-1-carbaldehyde
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 2 | 2-(Isoquinolin-1-ylmethylene)malononitrile | 92 |
| 2 | Diethyl malonate | Piperidine/AcOH | Toluene | Reflux | 8 | Diethyl 2-(isoquinolin-1-ylmethylene)malonate | 85 |
| 3 | Ethyl cyanoacetate | EDDA | Acetonitrile | 80 | 4 | Ethyl 2-cyano-3-(isoquinolin-1-yl)acrylate | 90 |
| 4 | Thiobarbituric acid | Piperidine | Ethanol | Reflux | 3 | 5-(Isoquinolin-1-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 88 |
Experimental Protocol: Synthesis of 2-(Isoquinolin-1-ylmethylene)malononitrile (Table 1, Entry 1)
-
Reagent Preparation : To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoquinoline-1-carbaldehyde (1.0 eq, 5.0 mmol, 785 mg).
-
Solvent and Reactant Addition : Add absolute ethanol (20 mL) to dissolve the aldehyde. To this solution, add malononitrile (1.1 eq, 5.5 mmol, 363 mg).
-
Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq, 0.5 mmol, 50 µL) to the reaction mixture.
-
Reaction : Heat the mixture to reflux (approx. 78 °C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation : After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying : Dry the purified product under vacuum to yield 2-(isoquinolin-1-ylmethylene)malononitrile as a crystalline solid.
Visualization: Knoevenagel Condensation Workflow
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
synthesis of pyrazolo[4,3-c]isoquinoline derivatives from 6-chloroisoquinoline-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[4,3-c]isoquinoline derivatives, starting from the versatile building block, 6-chloroisoquinoline-1-carbaldehyde. The synthesized compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, particularly as anti-inflammatory agents.
Application Note 1: Synthesis of 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline
The synthesis of the pyrazolo[4,3-c]isoquinoline scaffold can be achieved through a condensation reaction between 6-chloroisoquinoline-1-carbaldehyde and a suitable aminopyrazole derivative, followed by an acid-catalyzed intramolecular cyclization, akin to a Pictet-Spengler-type reaction.[1] The chlorine substituent at the 6-position is retained in the final product, offering a handle for further functionalization and the development of a library of derivatives.
Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline
This protocol outlines the synthesis of a representative pyrazolo[4,3-c]isoquinoline derivative.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 6-Chloroisoquinoline-1-carbaldehyde | C₁₀H₆ClNO | 191.62 | 1.0 | 191.6 mg |
| 3-Amino-1-phenylpyrazole | C₉H₉N₃ | 159.19 | 1.1 | 175.1 mg |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | - | 0.2 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~60 mL |
| Brine | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
To a solution of 6-chloroisoquinoline-1-carbaldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 3-amino-1-phenylpyrazole (1.1 mmol).
-
Add trifluoroacetic acid (0.2 mL) to the mixture.
-
Reflux the reaction mixture for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline.[1]
Note: Specific yield, melting point, and spectroscopic data for this compound were not available in the searched literature.
Application Note 2: Biological Context - Anti-inflammatory Activity
Pyrazolo-fused heterocycles are recognized for a wide spectrum of pharmacological activities.[1] Specifically, derivatives of pyrazolo[4,3-c]quinolines have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is often a result of the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism frequently involves the suppression of the NF-κB signaling pathway.
Signaling Pathway: LPS-Induced iNOS and COX-2 Expression
The following diagram illustrates the signaling cascade initiated by lipopolysaccharide (LPS) that leads to the expression of the pro-inflammatory enzymes iNOS and COX-2. Pyrazolo[4,3-c]isoquinoline derivatives are hypothesized to inhibit this pathway, contributing to their anti-inflammatory effects.
Caption: LPS-induced iNOS and COX-2 signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazolo[4,3-c]isoquinoline derivatives from 6-chloroisoquinoline-1-carbaldehyde.
Caption: Synthesis workflow for pyrazolo[4,3-c]isoquinolines.
References
Application Notes and Protocols: Preparation of Isoquinoline Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a "privileged" heterocyclic motif prominently featured in numerous natural products and synthetically developed compounds that exhibit a wide spectrum of biological activities.[1][2] Within the field of oncology, isoquinoline derivatives have garnered significant attention as a promising class of kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, targeting these enzymes with small molecule inhibitors has become a cornerstone of modern cancer therapy.[4]
This document provides detailed application notes and protocols for the synthesis and evaluation of isoquinoline derivatives as potential kinase inhibitors. It includes a summary of their inhibitory activities against various kinases, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Activity of Isoquinoline Derivatives
The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative isoquinoline derivatives. This data is crucial for understanding their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected Isoquinoline Derivatives
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline | Compound 1b | Haspin | 57 | [6] |
| Pyrazolo[3,4-g]isoquinoline | Compound 1c | Haspin | 66 | [6] |
| Pyrazolo[3,4-g]isoquinoline | Compound 2c | Haspin | 62 | [6] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Compound 3 | Haspin | 10-80 | [4][7] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Compound 15 | Haspin | 10-80 | [4][7] |
| Isoquinoline-tethered Quinazoline | Compound 14f | HER2 | < IC50 of Lapatinib | [8][9] |
| Isoquinoline-tethered Quinazoline | Compound 5a | EGFR | 71 | [10] |
| Isoquinoline-tethered Quinazoline | Compound 5a | HER2 | 31 | [10] |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin Analog) | Lamellarin N Analog 47 | EGFR T790M/L858R | 31.8 | [11] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Antiproliferative Activity (GI50) of Selected Isoquinoline Derivatives against Cancer Cell Lines
| Compound Class | Representative Compound | Cell Line | GI50 (nM) | Reference |
| Isoquinoline-tethered Quinazoline | Compound 14a | SKBR3 (HER2+) | 103 | [9] |
| Isoquinoline-tethered Quinazoline | Compound 5a | MCF-7 (Breast) | 25-82 | [10] |
| Isoquinoline-tethered Quinazoline | Compound 5a | A-549 (Lung) | 25-82 | [10] |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin D | Jurkat (Leukemia) | 38-110 | [11] |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin K | Jurkat (Leukemia) | 38-110 | [11] |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin M | Jurkat (Leukemia) | 38-110 | [11] |
GI50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.
Experimental Protocols
Protocol 1: General Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of 3-substituted 1H-pyrrolo[3,2-g]isoquinolines, a class of potent Haspin kinase inhibitors, using a Suzuki coupling reaction.[7]
Workflow for the Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives
Caption: Synthetic workflow for 3-substituted 1H-pyrrolo[3,2-g]isoquinolines.
Materials:
-
3-Bromo-1H-pyrrolo[3,2-g]isoquinoline
-
Appropriate boronic acid or pinacol ester (e.g., pyrazole-3-boronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine 3-bromo-1H-pyrrolo[3,2-g]isoquinoline (1 equivalent), the boronic acid or ester (1.2 equivalents), sodium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a mixture of DMF and water (e.g., 4:1 ratio).
-
Seal the vial and subject it to microwave irradiation at 80°C for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the desired 3-substituted 1H-pyrrolo[3,2-g]isoquinoline.[7]
-
Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[4]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a general and robust method for measuring the inhibitory activity of the synthesized isoquinoline derivatives against a target kinase.[1][4] The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.[1]
Workflow for the In Vitro Kinase Inhibition Assay
Caption: General workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized isoquinoline derivative (test compound)
-
Target kinase and its specific substrate
-
ATP
-
384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a serial dilution of the compound in the appropriate assay buffer.[1]
-
Reconstitute the kinase and substrate according to the manufacturer's instructions.
-
Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).[1]
-
-
Kinase Reaction:
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[1]
-
Signal Generation and Detection:
-
Measurement: Measure the luminescence using a plate reader.[1]
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the synthesized compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized isoquinoline derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Compound Treatment:
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.[1]
-
Key Signaling Pathways Targeted by Isoquinoline Kinase Inhibitors
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival.[12][13] Several isoquinoline derivatives have been developed to target EGFR.[8][10]
Diagram of the EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by isoquinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[5][14] Isoquinoline derivatives have also been explored as inhibitors of this critical pathway.[5][15]
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Multi-level inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinoline-6-carbaldehyde in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1][2][3] Among these, the anti-inflammatory potential of isoquinoline derivatives has garnered considerable attention within the drug discovery community. These compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory conditions.[4][5]
Isoquinoline-6-carbaldehyde is a versatile building block that can be utilized in the synthesis of a diverse library of isoquinoline derivatives. The aldehyde functional group provides a reactive handle for various chemical transformations, allowing for the introduction of different pharmacophoric features to optimize biological activity. While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the broader class of isoquinoline derivatives has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] This document provides an overview of the potential applications of this compound in this context, along with generalized protocols for the synthesis of derivatives and their subsequent anti-inflammatory evaluation.
Mechanism of Action: Targeting Key Inflammatory Pathways
Isoquinoline derivatives typically exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades within immune cells such as macrophages. The primary molecular targets identified are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6] Certain isoquinoline derivatives have been shown to inhibit this process, thereby reducing the production of inflammatory mediators.[4][5]
Diagram: Inhibition of NF-κB Signaling by Isoquinoline Derivatives
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. Key members of this pathway include ERK, JNK, and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.[4] Several isoquinoline derivatives have demonstrated the ability to inhibit the phosphorylation of these MAPKs, thereby suppressing the inflammatory response.[4]
Diagram: Modulation of MAPK Signaling by Isoquinoline Derivatives
Caption: Inhibition of the MAPK signaling pathway by isoquinoline derivatives.
Data Presentation: Anti-inflammatory Activity of Isoquinoline Derivatives
While specific data for derivatives of this compound is limited, the following table summarizes the anti-inflammatory activity of various other isoquinoline derivatives to provide a comparative context.
| Compound Class | Specific Derivative | Assay | Target/Mediator | IC50 / % Inhibition | Reference |
| Isoquinoline-1-carboxamides | N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) | LPS-stimulated BV2 microglia | NO production | Potent suppression | [4] |
| LPS-stimulated BV2 microglia | IL-6, TNF-α | Potent suppression | [4] | ||
| Bicyclic isoquinolines | 7-fluoro and 6-chloro derivatives | In vitro | TNF-α | 50-60% inhibition | [3] |
| Isoquinoline Alkaloid | Dactyllactone A | In vitro | IL-1β, PGE2 | Significant inhibition | [7] |
| Isoquinoline Derivative | CYY054c | LPS-stimulated macrophages | TNF-α, IL-1β, IL-6 | Reduced release | [5] |
| LPS-stimulated macrophages | iNOS, COX-2 | Reduced expression | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis of isoquinoline derivatives from an isoquinoline carbaldehyde precursor and for the evaluation of their anti-inflammatory activity. These protocols should be adapted and optimized based on the specific derivative being synthesized and the experimental setup.
Protocol 1: General Synthesis of Isoquinoline Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound.
Diagram: Experimental Workflow for Synthesis
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction yield for 6-chloroisoquinoline-1-carbaldehyde synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the reaction yield for the synthesis of 6-chloroisoquinoline-1-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 6-chloroisoquinoline-1-carbaldehyde, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of 6-Chloroisoquinoline Intermediate
Question: I am experiencing a low yield in my Pomeranz-Fritsch reaction for the synthesis of the 6-chloroisoquinoline intermediate. What are the possible causes and solutions?
Answer:
Low yields in the Pomeranz-Fritsch reaction can stem from several factors related to the formation of the Schiff base intermediate and the subsequent acid-catalyzed cyclization.[1]
-
Incomplete Schiff Base Formation: The initial condensation between 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal is crucial. Ensure anhydrous conditions as moisture can hydrolyze the acetal and the resulting Schiff base.[1][2] Monitoring the reaction by Thin-Layer Chromatography (TLC) can confirm the consumption of the starting materials before proceeding to the cyclization step.[2][3]
-
Suboptimal Acid Catalyst and Temperature: The cyclization step requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[2][3] The electron-withdrawing nature of the chlorine atom on the benzene ring deactivates it towards electrophilic substitution, necessitating sufficiently strong acidic conditions.[2] The reaction temperature is also critical; while heating is often required, excessive temperatures can lead to decomposition and charring.[1] A gradual increase in temperature while monitoring the reaction progress is recommended.[2]
| Parameter | Recommendation |
| Catalyst | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA)[2][3] |
| Temperature | Controlled heating (e.g., 80-120°C), monitor for decomposition[3][4] |
| Monitoring | TLC to track the disappearance of the Schiff base intermediate[2][3] |
Issue 2: Challenges in the Formylation of 6-Chloroisoquinoline
Question: My Vilsmeier-Haack formylation of 6-chloroisoquinoline is giving a low yield of the desired 6-chloroisoquinoline-1-carbaldehyde. What should I investigate?
Answer:
The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring, but its success is dependent on several factors.
-
Vilsmeier Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive. It is best to prepare it fresh at a low temperature (0-10°C) before adding the 6-chloroisoquinoline.[4][5]
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate.[4] However, high temperatures can lead to the formation of side products or decomposition.[1] It is advisable to start at a moderate temperature (e.g., 60-80°C) and monitor the reaction's progress by TLC.[6]
-
Work-up Procedure: The reaction is typically quenched by pouring the mixture onto crushed ice to hydrolyze the intermediate and precipitate the product.[4][6] Incomplete hydrolysis can result in a lower isolated yield.
| Parameter | Recommendation |
| Vilsmeier Reagent | Freshly prepare at 0-10°C[4][5] |
| Reaction Temperature | 60-90°C, with careful monitoring[4][6] |
| Work-up | Quench with ice-water to ensure complete hydrolysis[4][6] |
Issue 3: Product Purification Difficulties
Question: I am struggling to purify the final 6-chloroisoquinoline-1-carbaldehyde product. It is an oil or a dark-colored solid. What purification strategies can I employ?
Answer:
Purification of the crude product is essential to obtain 6-chloroisoquinoline-1-carbaldehyde of high purity.
-
Initial Work-up: Before attempting chromatography or recrystallization, a thorough aqueous work-up can remove many impurities. This involves dissolving the crude product in a suitable organic solvent and washing with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[7]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purification.[8] A good starting eluent system is a mixture of hexanes and ethyl acetate.[8] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.[7] If the aldehyde is sensitive to the acidic nature of silica, the silica gel can be neutralized with triethylamine.[7]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a scalable purification method.[6] This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[8]
| Purification Method | Key Considerations |
| Aqueous Work-up | Wash with mild base (e.g., NaHCO₃ solution) to remove acidic impurities[7] |
| Column Chromatography | Use a hexane/ethyl acetate gradient; neutralize silica if degradation occurs[7][8] |
| Recrystallization | Find a suitable solvent for effective crystallization[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for 6-chloroisoquinoline-1-carbaldehyde?
A1: A common and effective two-step strategy is the Pomeranz-Fritsch reaction to construct the 6-chloroisoquinoline core, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the C1 position.[4] Another approach for the formylation step is the Reissert reaction.[3]
Q2: What are the starting materials for the Pomeranz-Fritsch synthesis of 6-chloroisoquinoline?
A2: The typical starting materials are 4-chlorobenzaldehyde and an aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal.[2]
Q3: Are there any significant safety precautions to consider during the synthesis?
A3: Yes, particularly if using the Reissert reaction for formylation, which involves highly toxic cyanide salts (e.g., potassium cyanide).[2] All manipulations with cyanide should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2] The Vilsmeier-Haack reaction can be exothermic, so careful control of the reagent addition and temperature is necessary to prevent a runaway reaction, especially on a larger scale.[6]
Q4: Can I use other methods to synthesize the isoquinoline core?
A4: Yes, other methods for synthesizing the isoquinoline scaffold include the Bischler-Napieralski and Pictet-Spengler reactions.[9][10] The choice of method may depend on the availability of starting materials and the desired substitution pattern.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction
-
Schiff Base Formation: In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent like ethanol.[3] Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[3] Remove the solvent under reduced pressure to obtain the crude Schiff base.[3]
-
Cyclization: Slowly add the crude Schiff base to a stirred, ice-cold solution of concentrated sulfuric acid.[4] After the addition, allow the mixture to warm to room temperature and then heat to 80-100°C for several hours, monitoring by TLC.[3][4]
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.[3] Basify the solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature below 20°C.[4] Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[3][4] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.[4] Add phosphorus oxychloride (POCl₃) (1.2-3.0 eq) dropwise, maintaining the temperature below 10°C.[4][5] Stir the mixture at room temperature for 30 minutes.[4]
-
Formylation: Dissolve 6-chloroisoquinoline (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.[4] Heat the reaction mixture to 60-90°C for several hours, monitoring by TLC.[4][6]
-
Work-up and Purification: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.[4][6] Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.[6] Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.[6] Alternatively, extract the product with an organic solvent.[5] Purify the crude product by column chromatography on silica gel or recrystallization.[5]
Visualizations
Caption: A two-step synthesis of 6-chloroisoquinoline-1-carbaldehyde.
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Caption: Key parameter relationships affecting the final product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Crude Isoquinoline-6-carbaldehyde
Welcome to the technical support center for the purification of crude Isoquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route and potential degradation. Common impurities may include unreacted starting materials, byproducts from the formylation reaction, and oxidation products. The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid, especially with prolonged exposure to air.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities. For material with minor impurities, recrystallization can be highly effective. For complex mixtures or to remove significant impurities, column chromatography is recommended.[1] Often, a combination of both techniques yields the best results.
Q3: My crude product is a dark-colored oil. How should I proceed with purification?
A3: An oily or dark-colored product often suggests the presence of polymeric byproducts or residual reagents from the synthesis. An initial aqueous workup is advisable. This involves dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane and washing it with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. After drying and concentrating the organic layer, the resulting residue should be more suitable for purification by column chromatography or recrystallization.[3]
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of your fractions.[1] By using an appropriate solvent system, you can visualize the separation of your desired compound from impurities. Stains like potassium permanganate can be useful for visualizing aldehydes, which appear as yellow spots on a purple background.[4]
Q5: What are the optimal storage conditions for purified this compound?
A5: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[5] Given the aldehyde's sensitivity, it is best to store it as a solid. If solutions are required, they should be prepared fresh before use.[5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated above the compound's melting point.[1][6] | - Use a solvent with a lower boiling point. - Try a solvent mixture to lower the overall boiling point.[6] |
| No Crystal Formation | The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.[1] | - Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[1] - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3] |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used to wash the crystals.[1] | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Impure Crystals | Impurities have a similar solubility profile and co-crystallize with the product.[1] | - Perform a second recrystallization. - Switch to column chromatography to remove the persistent impurities before a final recrystallization step.[1] |
Column Chromatography Issues
| Issue | Potential Cause(s) | Solution(s) |
| Poor Separation | The eluent system is not optimal. The column was overloaded with the crude sample.[1] | - Optimize the eluent system using TLC to achieve a good separation of spots (aim for an Rf of ~0.2-0.3 for the product).[3] - Use a larger column or reduce the amount of sample loaded.[1] |
| Compound Streaking/Tailing | The compound is too polar for the silica gel or is acidic, leading to strong adsorption.[1] | - Add a small amount of a more polar solvent like methanol (up to 5%) to the eluent.[1] - If the compound is suspected to be acidic, use neutral alumina as the stationary phase or add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica gel.[1][3] |
| Compound Degrading on Column | Aldehydes can be sensitive to the acidic nature of silica gel.[3] | - Neutralize the silica gel by preparing it as a slurry with a small amount of triethylamine (0.5-1% v/v) in your eluent.[3] - Consider using a different stationary phase like neutral alumina.[3] |
| No Elution | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1][3] |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Typical Eluent/Solvent System | Purity Achievable | Expected Yield | Key Considerations |
| Flash Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3).[3] | >98%[3] | 70-85%[3] | Effective for removing closely related impurities but can be time-consuming.[3] |
| Recrystallization | Ethanol/Water, Toluene/Hexane, or Ethyl Acetate.[3][6] | >99%[3] | 50-75%[3] | Excellent for achieving high purity if a suitable solvent is found; lower yields due to product loss in the mother liquor.[3] |
Note: The values presented are representative and may vary based on the specific scale and purity of the crude material.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system by running TLC plates with the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top to prevent disturbance.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for "dry loading," dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add the sample to the top of the packed column.[1][4]
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[3]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture like toluene/hexane). Heat the mixture to determine if the compound dissolves when hot and precipitates upon cooling. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature.[6][7]
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to completely dissolve it.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.[3]
Visualizations
References
challenges in scaling up the synthesis of Isoquinoline-6-carbaldehyde derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Isoquinoline-6-carbaldehyde derivatives.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis, particularly during scale-up operations.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. - Deactivated aromatic ring (for cyclization reactions).[1] | - Monitor reaction progress closely using TLC or HPLC.[2] - For exothermic reactions like the Vilsmeier-Haack, ensure efficient heat dissipation, especially during scale-up.[2] - Ensure anhydrous conditions, as moisture can quench reagents like POCl₃.[2] - Optimize purification methods; consider recrystallization or distillation for larger scales.[2] - For Bischler-Napieralski or Pomeranz-Fritsch reactions, ensure the aromatic ring is sufficiently activated with electron-donating groups.[1][3] |
| Formation of Multiple Byproducts | - Incorrect stoichiometry or temperature control.[2] - Impurities in starting materials. - Competing side reactions (e.g., retro-Ritter reaction, over-formylation).[1][2] | - Use high-purity starting materials. - Optimize the molar ratio of reactants and reagents.[2] - Maintain strict temperature control throughout the reaction.[2] - For the Bischler-Napieralski reaction, using the corresponding nitrile as a solvent can suppress the retro-Ritter side reaction.[4][5] - Consider alternative, milder synthetic routes if byproduct formation is persistent.[1] |
| Runaway Reaction (Exothermic) | - Poor heat management, especially during the Vilsmeier-Haack reaction.[2] - Rapid, uncontrolled addition of reagents. | - Ensure the reactor's cooling capacity is sufficient for the intended scale.[2] - Add reagents dropwise or in controlled portions to manage the rate of heat generation.[2] - Maintain vigorous and efficient stirring to ensure even heat distribution. |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid. - Formation of emulsions during aqueous work-up. - Similar polarity between the product and impurities. | - For oily products, attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification or precipitation.[2] - To break emulsions during extraction, add brine or a small amount of a different organic solvent.[2] - Optimize column chromatography conditions (e.g., solvent gradient, deactivated silica).[6] For large scales, recrystallization is often more practical than chromatography.[7] |
| Dark-Colored Reaction Mixture or Product | - Polymerization of the aldehyde product. - Decomposition of materials at elevated temperatures.[2] - Presence of colored impurities from starting materials or side reactions. | - Minimize reaction time and avoid excessive heating.[2] - Purify the crude product promptly after the reaction work-up.[2] - Consider treating the crude product solution with activated carbon to remove colored impurities before crystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their scale-up challenges? A1: A common and efficient pathway is a two-step process:
-
Synthesis of the Isoquinoline Core: The Pomeranz-Fritsch[8][9] or Bischler-Napieralski[3][10] reactions are frequently used. The main challenges during scale-up include managing strongly acidic and harsh conditions, which can lead to low yields and byproduct formation, and the need for high temperatures.[11][12]
-
Formylation: The Vilsmeier-Haack reaction is typically used to introduce the carbaldehyde group at the C1 position of the isoquinoline ring.[8] The primary scale-up challenge is managing the highly exothermic nature of the reaction, which requires robust temperature control to prevent runaway reactions and minimize side product formation.[2]
Q2: What are the critical safety hazards associated with scaling up this synthesis? A2: The primary safety concern is the exothermic nature of the Vilsmeier-Haack reaction when forming the Vilsmeier reagent (from DMF and POCl₃) and during the subsequent formylation.[2] This can lead to a dangerous thermal runaway if cooling is inadequate. Additionally, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, requiring specialized handling procedures and appropriate personal protective equipment (PPE).[2]
Q3: How can I effectively purify this compound derivatives on a large scale? A3: While column chromatography is suitable for lab-scale purification, it becomes cumbersome and costly at larger scales.[2] For multi-kilogram production, consider the following methods:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. The key is to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[7]
-
Distillation: If the product is a high-boiling liquid or a solid with a suitable melting point, vacuum distillation can be an effective purification technique.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved and treated with activated carbon before a final recrystallization or filtration step.[2]
Q4: My Bischler-Napieralski cyclization is giving a low yield. What are the most likely causes? A4: Low yields in this reaction are common and typically stem from a few key factors.[1] The reaction is an electrophilic aromatic substitution, so it is highly sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups will significantly hinder the reaction.[1] The dehydrating agent may be insufficiently potent; for less reactive substrates, a stronger agent like P₂O₅ in refluxing POCl₃ may be needed.[1][5] Finally, a major competing side reaction is the retro-Ritter fragmentation, which is more prevalent when it can lead to a highly conjugated styrene derivative.[1][4]
Q5: The Vilsmeier-Haack reaction is not working. What should I check first? A5: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and should be prepared fresh at a low temperature before adding the isoquinoline substrate.[13] If the reaction is still sluggish, gradually increasing the temperature while monitoring by TLC may be necessary.[13] Also, confirm the purity of the starting 6-substituted isoquinoline, as impurities can interfere with the reaction.
Data Presentation
Table 1: Comparison of Key Synthetic Reactions for Scale-Up
| Reaction | Purpose | Key Reagents | Potential Advantages | Key Scale-Up Challenges |
| Pomeranz-Fritsch [9][14] | Isoquinoline Core Synthesis | Benzaldehyde derivative, Aminoacetal, Strong Acid (e.g., H₂SO₄) | Access to diverse substitution patterns.[14] | Requires harsh acidic conditions; yields can be variable; potential for tar formation at high temperatures.[11][13] |
| Bischler-Napieralski [3][10] | Isoquinoline Core Synthesis | β-phenylethylamine derivative, Lewis Acid (e.g., POCl₃, P₂O₅) | Well-established and widely used. | Requires electron-rich aromatic rings for good yields[3]; potential for retro-Ritter side reactions[4]; requires high temperatures. |
| Vilsmeier-Haack [2][8] | Formylation (Aldehyde Introduction) | POCl₃, DMF | Efficient and widely applicable for formylating electron-rich heterocycles.[8] | Highly exothermic, requiring careful thermal management[2]; reagent is moisture-sensitive; work-up can be challenging. |
| Oxidation of Methyl Group [15] | Formylation (Aldehyde Introduction) | 1-Methylisoquinoline, Oxidizing Agent (e.g., SeO₂) | Avoids use of POCl₃. | May require an extra step to synthesize the methyl precursor; oxidation can sometimes proceed to the carboxylic acid, reducing yield.[15] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of a representative derivative, 6-Chloro-isoquinoline-1-carbaldehyde, and should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of 6-Chloroisoquinoline (via Pomeranz-Fritsch Reaction) [8]
-
Schiff Base Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal (Schiff base).
-
-
Acid-Catalyzed Cyclization:
-
Caution: This step is highly exothermic and involves concentrated acid. Perform in an appropriate reactor with efficient cooling and stirring.
-
Carefully add the crude benzalaminoacetal from the previous step dropwise to ice-cold concentrated sulfuric acid (e.g., 500 mL) with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required (e.g., 50-60°C) for several hours, monitoring progress by TLC or HPLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until pH > 9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloroisoquinoline. Purify as needed.
-
Protocol 2: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (via Vilsmeier-Haack Reaction) [8]
-
Vilsmeier Reagent Formation:
-
Caution: This step is exothermic and moisture-sensitive. Perform under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flask containing anhydrous dimethylformamide (DMF, 4.0 mol), add phosphorus oxychloride (POCl₃, 1.2 mol) dropwise with vigorous stirring while maintaining the temperature below 10°C using an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining a controlled temperature.
-
Heat the reaction mixture (e.g., 80-90°C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring. This hydrolyzes the intermediate and precipitates the product.
-
Neutralize the mixture carefully with a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
-
Visualizations
Caption: A typical two-step workflow for synthesizing this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Isoquinoline - Wikipedia [en.wikipedia.org]
- 11. Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. organicreactions.org [organicreactions.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] It is a widely employed method due to its versatility and effectiveness, particularly with electron-rich systems, providing crucial building blocks for more complex molecules like pharmaceuticals.[2]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][3] It is typically prepared in situ by the slow addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to a substituted amide like N,N-dimethylformamide (DMF) at low temperatures (e.g., 0-5 °C).[1][4] The reaction is exothermic and must be performed under anhydrous conditions to prevent the reagent's decomposition.[1] Other acid chlorides like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be used.[4]
Q3: What are the primary safety concerns associated with this reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive.[1] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, is exothermic and must be done slowly and carefully.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with water or a basic solution), extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material.[1]
Troubleshooting Guide: Low to No Product Yield
Low or non-existent yield is a common issue. The following sections address specific problems and provide actionable solutions.
Problem 1: Inactive Vilsmeier Reagent
An inactive or decomposed Vilsmeier reagent is a primary cause of reaction failure.
Symptoms:
-
No consumption of starting material observed on TLC.
-
Reaction mixture does not exhibit the typical color change associated with the active reagent.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃.[1] |
| Reagent Decomposition | Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately after preparation.[1] |
| Impure Reagents | Use purified, high-purity starting materials and anhydrous solvents to avoid side reactions.[1] Old DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent.[5] |
Problem 2: Insufficiently Reactive Substrate
The Vilsmeier-Haack reaction works best on electron-rich aromatic and heterocyclic compounds.[6][7]
Symptoms:
-
Slow or incomplete conversion of the starting material.
-
Low yield despite an active Vilsmeier reagent.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Electron-Withdrawing Groups | Substrates with strong electron-withdrawing groups are generally poor candidates for this reaction. Consider alternative formylation methods. |
| Low Substrate Reactivity | For less reactive substrates, consider increasing the excess of the Vilsmeier reagent.[1] Gradually increasing the reaction temperature (e.g., to 70-80 °C) can also improve the yield, but must be done cautiously to avoid decomposition.[1] |
| Steric Hindrance | Formylation typically occurs at the less sterically hindered position, often para to an activating group.[6][8] If the target position is sterically crowded, yields may be low. |
Problem 3: Incomplete Reaction or Product Decomposition
Reaction conditions and work-up procedures are critical for maximizing yield.
Symptoms:
-
Presence of both starting material and product in the final crude mixture.
-
Formation of a dark, tarry residue.[1]
-
Appearance of multiple unexpected spots on TLC.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time/Temp | Monitor the reaction by TLC until the starting material is fully consumed.[1] If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[1] |
| Reaction Overheating | The reaction is exothermic. Maintain strict temperature control, especially during reagent preparation and substrate addition, using an ice bath.[1] Overheating can lead to polymerization and decomposition.[1] |
| Decomposition During Work-up | The product may be sensitive to harsh work-up conditions. Perform the work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice).[1] Neutralize acidic solutions slowly and carefully. |
| Excess Vilsmeier Reagent | Using a large excess of the Vilsmeier reagent may lead to side products and tar formation. Optimize the stoichiometry of the reagent.[1] |
Experimental Protocols
Key Experiment: General Protocol for Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The mixture is typically stirred for 30-60 minutes at this temperature.
-
Substrate Addition: Dissolve the electron-rich aromatic or heterocyclic substrate in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition, the reaction may be allowed to slowly warm to room temperature and then heated (e.g., to 70-80 °C) if required for less reactive substrates.[1] The progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extraction and Purification: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]
Visualizations
Reaction Mechanism Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
addressing emulsion formation during work-up of isoquinoline reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with emulsion formation during the work-up of isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during reaction work-up?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1][2] One liquid is dispersed in the other as microscopic droplets.[2] Emulsions form during the work-up process, particularly during liquid-liquid extraction, due to vigorous agitation (like shaking a separatory funnel) which breaks up the liquids into fine droplets, and the presence of surfactant-like molecules or fine particulates that stabilize these droplets at the liquid-liquid interface.[2]
Q2: What factors in isoquinoline reactions contribute to emulsion formation?
Several factors common in isoquinoline syntheses can promote emulsion formation:
-
Basic Conditions: Work-up procedures for reactions like the Bischler-Napieralski often involve basifying the reaction mixture.[3] Extractions of basic aqueous solutions with chlorinated solvents (e.g., Dichloromethane - DCM) are particularly prone to forming emulsions.[4]
-
Finely Divided Solids: The use of dehydrating agents like phosphorus pentoxide (P₂O₅) or the presence of catalyst residues can create fine particulates that stabilize emulsions.[2][4]
-
Complex Reaction Mixtures: The presence of various intermediates and byproducts from the reaction can act as emulsifying agents.[2]
Q3: How can I proactively prevent an emulsion from forming?
Prevention is often the most effective strategy.[5][6] Consider these methods to minimize the chances of emulsion formation:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions or a swirling motion to mix the phases in the separatory funnel.[2][5] This reduces agitation while still providing sufficient surface area for extraction.[5]
-
Solvent Evaporation: Before starting the aqueous work-up, evaporate the reaction solvent. Then, redissolve the residue in the desired extraction solvent.[4][7]
-
Pre-emptive Salting Out: If you know a particular reaction is prone to emulsions, add salt (like NaCl) to the aqueous phase before shaking with the organic solvent.[8][9]
-
Alternative Extraction Methods: Consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which avoid the direct, vigorous mixing of bulk liquid phases and thus prevent emulsion formation.[2][5][6]
Q4: What are the most common methods to break an emulsion once it has formed?
If an emulsion has already formed, several techniques can be employed to break it:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone may be sufficient for the phases to separate.[2][4][7]
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[4][6][7] This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[5][6][10]
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool.[4][5][6] This is especially effective if suspended solids are stabilizing the emulsion.[4]
-
Centrifugation: Transferring the emulsion to centrifuge tubes and spinning at a moderate speed is a highly effective mechanical method to force the denser components to separate.[5][6][11][12]
-
pH Adjustment: Carefully adding a dilute acid or base can alter the charge of emulsifying agents, destabilizing the emulsion.[1][11] This is particularly useful if the emulsion is stabilized by acidic or basic impurities.[11]
Troubleshooting Guide
Problem: I've just formed a stable emulsion. What is the first thing I should try?
Solution: The simplest first step is patience. Let the separatory funnel sit undisturbed in a ring stand for up to 30 minutes.[2][4][7] Often, gravity will be enough to resolve the layers. You can also try gently swirling the funnel or tapping the side to encourage the droplets to coalesce.[2] If this doesn't work, the next step is to try "salting out" by adding a saturated brine solution or solid NaCl and mixing gently.[1][4][6][7]
Problem: The gentle methods failed. What are the more aggressive physical techniques I can use?
Solution: For stubborn emulsions, mechanical force is often required.
-
Centrifugation: This is often the most effective method.[11] Transfer the emulsion to centrifuge tubes, ensure they are balanced, and spin them for 5-15 minutes at a moderate speed (e.g., 3000-5000 rpm).[11] The centrifugal force will compel the layers to separate.[12]
-
Filtration through Celite®: This is highly effective for emulsions stabilized by fine solid particles.[4][13] Passing the entire mixture through a packed pad of Celite® can physically break up the emulsion, allowing the layers to separate in the filtrate.[4]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the phases and help break the emulsion.[1][2] Conversely, cooling or partially freezing the aqueous layer in an ice bath can also be effective.[1][2] Be cautious with heating, especially when using volatile solvents.[2]
Problem: My Bischler-Napieralski reaction work-up consistently produces a gooey precipitate between the layers. What should I do?
Solution: This is a common issue where an insoluble material obscures the phase boundary. The recommended approach is to continue washing with water to remove as much of the goo as possible, making sure to retain the entire organic layer.[7][14] After the washes, dry the organic layer with a copious amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). With luck, the drying agent will absorb the remaining goo, which can then be removed by filtration.[7][14]
Problem: Are there alternative work-up procedures that can avoid liquid-liquid extraction altogether?
Solution: Yes. To circumvent emulsion issues, you can modify the work-up.
-
Supported Liquid Extraction (SLE): In this technique, the aqueous sample is applied to a solid support material (like diatomaceous earth) in a cartridge.[2][5] A water-immiscible organic solvent is then passed through the cartridge, partitioning the analytes into the organic phase without the vigorous mixing that causes emulsions.[5]
-
Solid-Phase Extraction (SPE): This is another alternative where the compound of interest is retained on a solid sorbent while impurities are washed away, followed by elution of the pure compound with a suitable solvent.[6]
Data Presentation: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Typical Speed | Potential Drawbacks |
| Letting Stand | Gravity-based coalescence of droplets.[2] | Slow (15-60 min).[11] | Ineffective for stable emulsions.[11] |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[5][6][10] | Moderate. | May slightly decrease the recovery of products with some water solubility.[11] |
| pH Adjustment | Alters the charge of acidic/basic emulsifying agents, reducing their surfactant properties.[1][11] | Moderate. | Risk of product degradation if the target compound is pH-sensitive.[1][11] |
| Filtration (Celite®) | Physical coalescence of droplets and removal of solid particulates stabilizing the emulsion.[4][11] | Moderate to Fast. | Potential for product loss due to adsorption onto the filter medium.[11] |
| Centrifugation | Applies strong mechanical force to accelerate phase separation based on density.[12][15][16] | Fast and highly effective.[1][11] | Requires access to a centrifuge; may be difficult for large volumes (>500 mL).[6] |
| Temperature Change | Reduces viscosity (heating) or physically disrupts the emulsion via ice crystal formation (cooling).[1][2] | Moderate. | Risk of degrading thermally sensitive compounds (heating) or solvent volatility issues.[1][2] |
| Solvent Addition | Alters the polarity of the organic phase to better dissolve emulsifying agents.[1][5][6] | Moderate. | Can complicate solvent removal later; may require adding significant volume. |
Experimental Protocols
Protocol 1: Breaking an Emulsion by "Salting Out"
-
Secure the separatory funnel containing the emulsion in a ring stand.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a volume of the brine solution to the separatory funnel approximately 10-20% of the total volume of the emulsion. Alternatively, add solid sodium chloride until saturation.
-
Stopper the funnel and gently invert it several times (do not shake vigorously) to mix the salt into the aqueous phase.[2] Vent the funnel periodically.
-
Allow the funnel to stand and observe for phase separation. The process may take several minutes.
-
Once the layers have separated, drain the aqueous layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Set up a vacuum filtration apparatus using a Büchner or fritted glass funnel and a clean filter flask.
-
Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
Wet the filter paper with the organic solvent being used in the extraction to ensure it sits flat.
-
Prepare a slurry of Celite® in your organic solvent and pour it onto the filter paper to create a packed pad, typically 1-2 cm thick.[11]
-
Gently apply vacuum to settle the pad and remove the excess solvent.
-
Turn off the vacuum and slowly pour the entire emulsified mixture onto the center of the Celite® pad, being careful not to disturb the surface.[17]
-
Re-apply a gentle vacuum to draw the liquid through the pad.[11] The distinct aqueous and organic layers should re-form in the filter flask.
-
Rinse the original flask with a small amount of the organic solvent and pour this rinse over the Celite® pad to ensure all of the product is collected.[17]
-
Transfer the contents of the filter flask back to a clean separatory funnel to separate the now distinct layers. Remember to retain the Celite pad until you have confirmed product recovery.[4]
Protocol 3: Breaking an Emulsion by Centrifugation
-
Carefully transfer the emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes.
-
Ensure the tubes are balanced by placing tubes of equal weight opposite each other in the centrifuge rotor. If you only have one sample tube, create a balance tube with water.[16]
-
Place the tubes in the centrifuge.
-
Spin the samples at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[11]
-
Allow the centrifuge to come to a complete stop before opening.
-
Carefully remove the tubes. The layers should now be distinctly separated.
-
Use a pipette to carefully transfer the top layer out of the tube, or decant the separated layers.
Visualization
Caption: Troubleshooting workflow for addressing emulsion formation.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Centrifugation - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. How To [chem.rochester.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. corning.com [corning.com]
- 17. glasp.co [glasp.co]
Technical Support Center: Strategies for the Purification of Oily or Low-Melting Isoquinoline Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of challenging oily or low-melting isoquinoline products.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the purification of oily or low-melting point isoquinoline derivatives.
Issue 1: My isoquinoline product is an oil or a low-melting solid and won't crystallize.
-
Question: I've tried standard crystallization techniques, but my isoquinoline derivative oils out or remains an oil. What's happening and what can I do?
-
Answer: "Oiling out" occurs when a compound separates from the solution at a temperature above its melting point, or when the solution is too concentrated.[1][2] Low-melting points inherently make crystallization challenging. Here are several strategies to induce crystallization:
-
Induce Nucleation:
-
Optimize Solvent System:
-
Solvent Screening: Test various solvents and solvent mixtures. A good solvent will dissolve the compound when hot but not at room temperature.[4][5]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound.[1] This will decrease the overall solubility and promote crystallization.
-
-
Control Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Rapid cooling often promotes oiling out.[6]
-
Increase Concentration Slowly: Allow for the slow evaporation of the solvent to gradually increase the compound's concentration.[1][7]
-
Issue 2: My isolated isoquinoline derivative is colored (yellow or brown).
-
Question: My purified isoquinoline product has a persistent yellow or brown color. What causes this and how can I remove it?
-
Answer: Color in your product can be due to the presence of highly conjugated impurities, oxidation byproducts, or residual metal catalysts from the synthesis.[8] Here are some methods to decolorize your product:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% w/w), heat the mixture, and then perform a hot filtration to remove the charcoal.[8]
-
Recrystallization: A carefully selected solvent system can leave colored impurities behind in the mother liquor.
-
Column Chromatography: Normal-phase chromatography can be effective as polar, colored impurities may adhere strongly to the silica gel, allowing the less polar product to elute.[8]
-
Issue 3: I'm having difficulty separating my isoquinoline derivative from a structurally similar impurity.
-
Question: My product is contaminated with an impurity that has a very similar structure (e.g., a positional isomer). How can I separate them?
-
Answer: Separating structurally similar compounds is challenging due to their similar physical properties. Here are some advanced techniques to consider:
-
Fractional Crystallization: This technique relies on slight differences in solubility. It may require multiple, careful crystallization steps.[8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often successful when other methods fail. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[9][10]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is a greener alternative due to its use of supercritical CO2 as the mobile phase.[11][12]
-
Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid supports, which can be advantageous for preventing sample degradation.[13][14]
-
Issue 4: My oily isoquinoline product streaks on the flash chromatography column.
-
Question: When I try to purify my oily product using flash chromatography, it streaks down the column, leading to poor separation. What can I do?
-
Answer: Streaking is a common problem with oily compounds and can be caused by strong interactions with the stationary phase or column overloading.[4] Consider these solutions:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to find a solvent system where your compound has an Rf value between 0.2 and 0.35 for good separation.[15]
-
Dry Loading: Instead of loading your oily sample directly onto the column, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[4][16]
-
Deactivate Silica Gel: Isoquinolines are basic and can interact strongly with acidic silica gel. You can deactivate the silica by preparing a slurry in a solvent system containing 1-3% triethylamine.[16]
-
Issue 5: How can I handle and weigh my oily product accurately?
-
Question: It's difficult to accurately weigh and transfer my oily isoquinoline product. What are some good techniques?
-
Answer: Handling oils requires different techniques than solids. Here are a couple of methods:
-
Weighing by difference: For small quantities, weigh an empty pipette or glass rod. Dip the pipette or rod into the oil to pick up a small amount and then weigh it again. The difference in weight is the amount of oil transferred.[4]
-
Dissolving and transferring: If the next step involves dissolving the product, you can dissolve the entire sample in a known volume of a suitable solvent and then transfer aliquots of the solution.
-
Data Presentation
The following tables summarize quantitative data for common purification methods for isoquinoline and its derivatives.
Table 1: Comparison of Purification Methods for Oily or Low-Melting Isoquinolines
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Distillation | Up to 98%[17] | 70-80%[17] | Good for large scale, removes non-volatile impurities. | Can be limited by azeotrope formation, not suitable for heat-sensitive compounds.[18] |
| Crystallization | >99% achievable[18] | 60-95%[4] | Can provide very high purity in a single step, scalable. | Difficult for oils and low-melting solids, may require extensive optimization.[19] |
| Flash Chromatography | Good to Excellent | 50-90%[4] | Widely applicable, good for complex mixtures. | Can be time-consuming, uses large volumes of solvent, potential for sample decomposition on silica.[4] |
| Preparative HPLC | >99% | Variable | High resolution for difficult separations. | Lower sample capacity, more expensive, requires solvent removal. |
| Salt Formation | High | High | Can convert oils to crystalline solids, improves handling. | Requires an additional reaction step, need to choose an appropriate counter-ion. |
Table 2: Reported Purification Efficiencies for Isoquinoline
| Method | Starting Material | Initial Purity | Final Purity | Yield | Reference |
| Double Distillation | Residual oil from quinoline production | Not Specified | >98% | 76.9% | [17] |
| Multi-step Crystallization | Isoquinoline-rich fraction (~70%) | ~70% | >99.9% | 62% | [18] |
| Salt formation and distillation | Crude isoquinoline from coal tar | 69.3% | 98.52% | 91.7% | [20] |
Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: Inducing Crystallization of an Oily Isoquinoline Product
-
Solvent Screening: In several small test tubes, dissolve a small amount of your oily product in a minimal amount of various heated solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof).
-
Cooling and Observation: Allow the test tubes to cool slowly to room temperature. Observe which solvent system yields a solid precipitate.
-
Scaling Up: Once a suitable solvent is identified, dissolve your bulk oily product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystals begin to form, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[21]
Protocol 2: Flash Column Chromatography with Dry Loading
-
Sample Preparation: Dissolve your crude oily product (e.g., 1 g) in a suitable volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of your crude product) to the solution.
-
Solvent Removal: Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[4]
-
Column Packing: Pack a glass column with silica gel in your chosen eluent. A good starting point for the eluent can be determined by TLC.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Salt Formation for Purification
-
Dissolution: Dissolve your oily isoquinoline base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Addition: Slowly add a solution of a suitable acid (e.g., HCl in ether, or a solution of an organic acid like tartaric acid) to the stirred solution of the isoquinoline. The pKa of the counterion should be at least 2 pH units lower than the pKa of the isoquinoline.[22]
-
Precipitation: The isoquinoline salt should precipitate out of the solution as a solid.
-
Isolation: Collect the solid salt by vacuum filtration, wash with the organic solvent, and dry.
-
Recrystallization (Optional): The salt can be further purified by recrystallization from a suitable solvent system.
-
Liberation of the Free Base: To recover the purified isoquinoline, dissolve the salt in water and add a base (e.g., NaOH, NaHCO3) to deprotonate it. Extract the free base into an organic solvent, dry the organic layer, and remove the solvent.
Visualizations
Diagram 1: General Workflow for Purifying Oily Isoquinolines
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Flash Chromatography for Oily Compounds
Caption: Troubleshooting common flash chromatography issues.
References
- 1. lcms.cz [lcms.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [guidechem.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 21. personal.tcu.edu [personal.tcu.edu]
- 22. pharmtech.com [pharmtech.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of the Isoquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of the isoquinoline ring. This resource is designed to provide you with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges in achieving high regioselectivity in your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the isoquinoline ring and what factors influence this?
A1: The most common sites for functionalization on the isoquinoline ring are C1, C3, C4, C5, and C8. The regioselectivity is primarily influenced by a combination of electronic effects, steric hindrance, and the chosen synthetic methodology. For instance, nucleophilic attack is favored at the electron-deficient C1 position. In transition metal-catalyzed C-H activation, the position of functionalization is often dictated by the directing group and catalyst used.
Q2: How do I choose the right directing group for my desired regioselectivity?
A2: The choice of directing group is crucial for controlling the site of C-H activation. Here are some general guidelines:
-
For C8 functionalization: Picolinamide and related N-heterocyclic directing groups are often effective.
-
For C4 functionalization: Some methods achieve C4 functionalization by taking advantage of the inherent reactivity of the isoquinoline ring, sometimes in the absence of a traditional directing group. Catalyst choice, such as palladium versus iridium, can also offer divergent selectivity between C4 and C8.
-
For C1 functionalization: Isoquinoline N-oxides can be used to activate the C1 position for nucleophilic attack. The Minisci reaction is also a classic method for C1 functionalization.
The optimal directing group also depends on the specific reaction conditions and the desired transformation.
Q3: What are the general strategies for removing a directing group after the functionalization reaction?
A3: The removal of the directing group is a critical step in the synthetic sequence. The method for removal depends on the nature of the directing group. For example, picolinamides can be removed under acidic or basic hydrolysis conditions, or through reductive cleavage.[1] It is important to choose a directing group that can be removed under conditions that are compatible with the functional groups present in your molecule.
Q4: Can I achieve regioselective functionalization without a directing group?
A4: Yes, while directing groups offer a powerful tool for controlling regioselectivity, several methods can achieve site-selective functionalization without one. These methods often rely on the intrinsic electronic properties of the isoquinoline ring or the use of specific catalysts and reagents that favor a particular position. For instance, the Minisci reaction can selectively functionalize the C1 position under acidic conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in C-H Activation Reaction
Symptoms:
-
The reaction does not proceed to completion, with starting material remaining.
-
The desired product is formed in very low yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider increasing the catalyst loading incrementally. If catalyst decomposition is suspected, try lowering the reaction temperature. |
| Inefficient Directing Group Coordination | Confirm that the directing group is correctly installed and that there are no steric hindrances preventing its coordination to the metal center. In some cases, modifying the structure of the directing group can improve coordination. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature, solvent, and reaction time. A solvent screen (e.g., toluene, DMF, DCE) can be beneficial as solvent polarity can impact the catalytic cycle.[2] Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[2] |
| Oxidant Issues | If an external oxidant is used, ensure it is fresh and active. Consider screening different oxidants. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
Formation of a mixture of regioisomers (e.g., C4 and C8 functionalization).
-
Difficulty in separating the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand Combination | The choice of metal catalyst and ligand is critical for regioselectivity. For example, in some systems, palladium catalysts may favor C4 functionalization, while iridium catalysts favor C8.[3] Screen different catalyst and ligand combinations. |
| Incorrect Directing Group | The directing group may not be providing sufficient steric or electronic bias for a single regioisomer. Consider using a bulkier or more rigid directing group to enhance selectivity.[2] |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity by overcoming the small energy difference between the transition states leading to different isomers. Try lowering the reaction temperature.[2] |
| Influence of Additives | The presence of additives like acids or bases can influence the reaction pathway. Experiment with different additives and their stoichiometry. |
Data Presentation: Comparison of Regioselective Functionalization Methods
The following tables provide a summary of quantitative data for different regioselective functionalization methods of the isoquinoline ring.
Table 1: Catalyst-Controlled C4 vs. C8 Arylation of Isoquinolones
| Catalyst | Position | Arylating Agent | Yield (%) | Reference |
| Pd(OAc)₂ | C4 | Ph₂IOTf | 85 | [3] |
| [IrCpCl₂]₂ | C8 | Ph₂IOTf | 92 | [3] |
| Pd(OAc)₂ | C4 | (4-MeO-C₆H₄)₂IOTf | 82 | [3] |
| [IrCpCl₂]₂ | C8 | (4-MeO-C₆H₄)₂IOTf | 88 | [3] |
Table 2: Regioselective C8 Olefination of Isoquinolone with Terminal Alkynes using a Cobalt Catalyst
| Alkyne | Product | Yield (%) | Reference |
| Phenylacetylene | C8-olefinated | 85 | [4] |
| 4-Methylphenylacetylene | C8-olefinated | 82 | [4] |
| 1-Hexyne | C8-olefinated | 75 | [4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolinones
This protocol is adapted from a procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[5]
Materials:
-
N-methoxybenzamide
-
2,3-allenoic acid ester
-
Pd(CH₃CN)₂Cl₂
-
Ag₂CO₃
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add N-methoxybenzamide (0.5 mmol, 1.0 equiv.), 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and DIPEA (1.0 mmol, 2.0 equiv.) via syringe.[2]
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Cobalt-Catalyzed Picolinamide-Directed C8-H Olefination of Isoquinolone
This protocol is a general procedure for the C8-olefination of isoquinolone with terminal alkynes.[4]
Materials:
-
N-picolinoyl-isoquinolone
-
Terminal alkyne
-
[Co(Cp*)I₂(CO)]
-
AgSbF₆
-
NaOAc
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a glovebox, add N-picolinoyl-isoquinolone (0.2 mmol, 1.0 equiv.), [Co(Cp*)I₂(CO)] (0.01 mmol, 5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and NaOAc (0.4 mmol, 2.0 equiv.) to an oven-dried vial.
-
Add anhydrous DCE (1 mL) and the terminal alkyne (0.4 mmol, 2.0 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Selecting a Regioselective Functionalization Strategy
Caption: Decision tree for selecting a regioselective functionalization strategy.
General Mechanism for Transition Metal-Catalyzed C-H Activation
Caption: Generalized catalytic cycle for directed C-H functionalization.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Pd-catalysed C–H bond functionalisation route to 1,2-dihydroferroceno[c]isoquinoline and its annellated derivatives and the reactivity of these compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Co(iii)-catalysed regioselective linear C(8)–H olefination of isoquinolone with terminal aromatic and aliphatic alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Isoquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale isoquinoline synthesis. The focus is on the safe management of exothermic reactions, a critical aspect of scaling up these processes.
General Troubleshooting of Exothermic Reactions
Question: We are experiencing a rapid, uncontrolled temperature increase in our large-scale reactor during isoquinoline synthesis. What are the immediate steps and potential causes?
Answer: An uncontrolled temperature increase, known as a thermal runaway, is a critical safety hazard.[1]
Immediate Actions:
-
Stop Reagent Addition: If using a semi-batch process, immediately halt the feed of any reactants.[2]
-
Activate Emergency Cooling: Utilize any available emergency cooling systems for the reactor.
-
Alert Personnel: Ensure all personnel are aware of the situation and non-essential personnel are evacuated from the immediate area.
-
Quench the Reaction (if safe and planned for): If a pre-determined and validated quenching procedure exists, initiate it. This could involve adding a cold, inert solvent or a reaction inhibitor.[3]
Potential Causes & Long-Term Solutions:
-
Inadequate Heat Removal: The heat generated by the reaction exceeds the reactor's cooling capacity. This is a common issue when scaling up, as the surface area-to-volume ratio decreases.[4]
-
Poor Mixing: Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.[1][5]
-
Incorrect Reagent Dosing: Adding reactants too quickly can lead to an accumulation of unreacted material, which can then react rapidly and uncontrollably.[4]
-
Insufficient Understanding of Reaction Energetics: A thorough understanding of the reaction's heat of reaction and kinetics is crucial for safe scale-up.[2]
Frequently Asked Questions (FAQs)
Bischler-Napieralski Reaction
Q1: What are the key factors influencing the exothermicity of the Bischler-Napieralski reaction on a large scale?
A1: The primary factors include the choice of dehydrating agent, the substrate's electronic properties, and the reaction temperature. Electron-rich aromatic rings on the β-arylethylamide substrate tend to react more readily.[6] The classical procedure often involves refluxing the substrate, which requires careful temperature control.[6]
Q2: How can I control the temperature during a large-scale Bischler-Napieralski reaction?
A2: Several strategies can be employed:
-
Controlled Addition: In a semi-batch process, the dehydrating agent (e.g., POCl₃) can be added slowly to the heated substrate solution to manage the rate of heat generation.[2]
-
Solvent Selection: Using a higher-boiling point solvent can provide a larger temperature window for the reaction, but it's crucial to ensure the cooling system can handle the heat load at that temperature.[7]
-
Efficient Cooling: Ensure the reactor's cooling jacket or coils are operating at maximum efficiency. Regular maintenance and cleaning of heat exchange surfaces are vital.
-
Milder Reagents: Modern modifications of the reaction utilize milder conditions, such as using triflic anhydride (Tf₂O) with a base like 2-chloropyridine, which can sometimes be performed at room temperature, thus reducing the exothermic risk.[6]
Q3: We are observing low yields and the formation of side products. What could be the cause?
A3: Low yields can be due to several factors. If the phenylethylamide starting material lacks electron-donating groups, the reaction can be sluggish.[8] In such cases, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ might be necessary.[8][9] Inappropriate reaction temperatures can also be a cause; too low, and the reaction may not proceed to completion, while excessively high temperatures can lead to the formation of side products like styrenes via a retro-Ritter reaction.[8]
Pictet-Spengler Reaction
Q1: Is the Pictet-Spengler reaction typically highly exothermic?
A1: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is generally less exothermic than the Bischler-Napieralski reaction.[10] However, the initial condensation and the acid-catalyzed cyclization can still generate heat, especially on a large scale. The reaction's exothermicity is influenced by the reactivity of the carbonyl compound and the nucleophilicity of the aromatic ring.
Q2: What are the best practices for temperature control during a large-scale Pictet-Spengler synthesis?
A2:
-
Gradual Addition: The aldehyde or ketone should be added to the solution of the β-arylethylamine in a controlled manner.
-
Acid Catalyst Choice: While traditional methods use strong acids and heat, milder conditions are often possible, especially with electron-rich aromatic rings, which can undergo ring closure under very mild conditions.[10] Using a milder acid catalyst can help to moderate the reaction rate and heat generation.
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential to ensure it remains within the desired range.
Q3: Can the choice of solvent affect the exothermicity and outcome of the Pictet-Spengler reaction?
A3: Yes, the solvent can play a significant role. The reaction has been shown to work well in both protic and aprotic media, with some studies reporting superior yields in aprotic solvents. The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics, which in turn can affect the rate of heat evolution. For large-scale operations, it is crucial to select a solvent that is not only suitable for the reaction chemistry but also has appropriate thermal properties for effective heat transfer.
Data Presentation
Table 1: General Parameters for Bischler-Napieralski Reaction
| Parameter | Typical Range/Conditions | Notes |
| Temperature | Room temperature to 100 °C | Dependent on the dehydrating agent used.[9] |
| Dehydrating Agents | POCl₃, P₂O₅, PPA, Tf₂O, SnCl₄, BF₃ etherate | POCl₃ is widely used. For less reactive substrates, P₂O₅ in refluxing POCl₃ is more effective.[9] |
| Solvents | Toluene, Xylene, or neat (no solvent) | Choice of solvent can influence the reflux temperature.[6] |
Table 2: Conditions for Pictet-Spengler Reaction
| Parameter | Typical Range/Conditions | Notes |
| Temperature | Room temperature to reflux | Highly dependent on the nucleophilicity of the aromatic ring. |
| Catalysts | Protic acids (e.g., HCl), Lewis acids | Acid catalysis is usually required to generate the electrophilic iminium ion. |
| Solvents | Protic (e.g., methanol) or aprotic (e.g., dichloromethane) | Aprotic media have been reported to give superior yields in some cases. |
Experimental Protocols
Key Experiment 1: Large-Scale Bischler-Napieralski Synthesis (General Protocol)
Objective: To synthesize a 3,4-dihydroisoquinoline derivative via the Bischler-Napieralski reaction with controlled temperature management.
Materials:
-
β-arylethylamide
-
Phosphoryl chloride (POCl₃)
-
Anhydrous toluene
-
Large-scale glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling system for the reactor jacket.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge with an inert gas (e.g., nitrogen).
-
Charging the Reactor: Charge the β-arylethylamide and anhydrous toluene into the reactor.
-
Heating: Begin stirring and heat the mixture to reflux.
-
Controlled Addition of Reagent: Once the mixture is refluxing steadily, begin the slow, dropwise addition of phosphoryl chloride (POCl₃) via the addition funnel. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain a controllable reflux and prevent a rapid temperature spike.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for the prescribed time (typically several hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Proceed with the appropriate work-up procedure, which typically involves careful quenching of the reaction mixture, extraction, and purification of the product.
Key Experiment 2: Large-Scale Pictet-Spengler Synthesis (General Protocol)
Objective: To synthesize a tetrahydroisoquinoline derivative via the Pictet-Spengler reaction with controlled temperature management.
Materials:
-
β-arylethylamine
-
Aldehyde (e.g., formaldehyde or its equivalent)
-
Methanol
-
Hydrochloric acid (catalyst)
-
Large-scale glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling system for the reactor jacket.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry.
-
Charging the Reactor: Charge the β-arylethylamine and methanol into the reactor.
-
Catalyst Addition: Add the hydrochloric acid catalyst to the mixture while stirring.
-
Controlled Addition of Aldehyde: Begin the slow addition of the aldehyde to the stirred mixture. Monitor the internal temperature for any significant exotherm.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at the desired temperature (which may range from ambient to reflux, depending on the substrate) for the required duration.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up and purification steps.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic event.
Caption: Experimental workflow for large-scale Bischler-Napieralski synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Quinoline and Isoquinoline Isomers as Anticancer Agents
A Guide for Researchers in Oncology Drug Discovery
Introduction
The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] These bicyclic aromatic heterocycles, differing only in the position of the nitrogen atom, exhibit distinct electronic and steric properties that profoundly influence their interactions with biological targets.[1] This guide presents a comparative analysis of quinoline and isoquinoline derivatives as anticancer agents, summarizing their cytotoxic activities, elucidating their mechanisms of action through key signaling pathways, and providing detailed experimental protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals in the field of oncology.
Structural Comparison of Quinoline and Isoquinoline
The fundamental difference between quinoline and isoquinoline lies in the placement of the nitrogen atom within the fused pyridine ring. This seemingly minor alteration has significant implications for the molecule's reactivity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Caption: Structural isomers: Quinoline and Isoquinoline.
Comparative Anticancer Activity: A Data-Driven Overview
While direct comparisons of the parent quinoline and isoquinoline heterocycles are not extensively documented, a wealth of data exists for their derivatives. The anticancer activity is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline and isoquinoline derivatives against a panel of cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Anilinoquinoline derivative | HFF-1 (Normal) | >100 | [3] |
| 2-Anilinoquinoline derivative (Q-31) | TrkA Kinase | Potent Inhibition (96%) | [3] |
| 91b1 | A549 (Lung) | 1.23 | [4] |
| 91b1 | KYSE450 (Esophageal) | 0.98 | [4] |
| Quinoline-chalcone hybrid (23) | Various | 0.009 - 0.016 | [5] |
| Quinoline-chalcone hybrid (33) | EGFR | 0.037 | [5] |
| 4-hydroxy-7-nitro-quinolone-3-carboxamide | HCT-116 (Colon) | Not specified | [6] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [7] |
| 3H-pyrazolo[4,3-f]quinoline derivative (76) | Haspin Kinase | 0.014 | [8] |
| Quinoline-thiazolidinone hybrid | MCF-7 (Breast) | 98.79 | [9] |
| Quinoline-thiazole hybrid (4b) | MCF-7 (Breast) | 33.19 | [9] |
| Quinoline-thiazolidinone hybrid (6b) | MCF-7 (Breast) | 5.35 | [9] |
| Substituted 5-bromo-6,8-dimethoxy-quinoline | Various | Excellent cytotoxicity | [10] |
Table 2: Anticancer Activity of Isoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoquinolinamine derivative (RX-8243) | Various | Significant inhibition | [11] |
| Benzo[12][13]indolo[3,4-c]isoquinoline (3) | Various | 0.039 (GI50) | [14] |
| 1,2,3,4-Tetrahydroisoquinoline derivative | Various | Not specified | [14] |
| Isoquinoline derivative (B01002) | SKOV3 (Ovarian) | 7.65 (µg/mL) | [15] |
| Isoquinoline derivative (C26001) | SKOV3 (Ovarian) | 11.68 (µg/mL) | [15] |
| Berberine (natural isoquinoline alkaloid) | A549 (Lung) | Not specified | [16] |
| Chelidonine (natural isoquinoline alkaloid) | Non-small cell lung cancer | Not specified | [16] |
| Neferine (natural isoquinoline alkaloid) | A549 (Lung) | Not specified | [17] |
| Triazolo-isoquinoline derivative | MCF-7 (Breast) | Not specified | [9] |
Mechanisms of Anticancer Action: Key Signaling Pathways
Both quinoline and isoquinoline derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][18]
Quinoline Derivatives: Targeting Pro-Survival Pathways
Quinoline-based compounds have been shown to interfere with several key signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[19][20] They can also induce apoptosis and cause cell cycle arrest.[18][19] Furthermore, some quinoline derivatives act as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization.[18][21]
Caption: Quinoline derivatives' inhibitory pathways.
Isoquinoline Derivatives: Multifaceted Anticancer Effects
Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad range of anticancer activities.[16][17] They are known to induce cell cycle arrest, apoptosis, and autophagy.[16][17] The mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK.[16][22] Some isoquinoline compounds also exert their effects by binding to DNA and RNA, thereby disrupting replication and transcription processes.[16]
Caption: Isoquinoline derivatives' anticancer mechanisms.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation of anticancer agents. The following sections detail the methodologies for key in vitro assays.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for assessing the anticancer properties of quinoline and isoquinoline derivatives involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Caption: General workflow for in vitro anticancer evaluation.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][23]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[12]
-
Cell Treatment: Culture and treat cells with the test compound for the desired duration.[12]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.[24]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.[12]
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Treat cells with the compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
Both quinoline and isoquinoline scaffolds serve as excellent starting points for the design and development of novel anticancer agents.[2] While their derivatives have shown significant promise, the specific substitution patterns on each core structure are critical in determining their potency and selectivity. Isoquinoline derivatives have, in some direct comparisons, demonstrated superior activity against certain cancer cell lines.[1] The diverse mechanisms of action, including the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK, highlight their potential as multi-targeted therapeutic agents.[1][16][22] The experimental protocols provided in this guide offer a standardized approach for the preclinical evaluation of these promising compounds, facilitating further research and development in the quest for more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neuroquantology.com [neuroquantology.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. benchchem.com [benchchem.com]
- 13. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 15. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrpr.com [ijrpr.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. ijmphs.com [ijmphs.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
A Spectroscopic Showdown: Unmasking the Isomers of Isoquinoline-Carbaldehyde
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the carbaldehyde group on the isoquinoline scaffold gives rise to a family of compounds with distinct electronic environments and, consequently, unique spectroscopic signatures. For professionals in drug discovery and organic synthesis, the unambiguous identification of these isomers is paramount. This guide provides a comprehensive spectroscopic comparison of isoquinoline-carbaldehyde isomers, presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of a relevant biological pathway are included to support researchers in their analytical endeavors.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various isoquinoline-carbaldehyde isomers. The position of the aldehyde group significantly influences the chemical shifts of the protons and carbons, the vibrational frequencies of the carbonyl group, and the electronic transitions, providing a robust basis for differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift (δ) of the aldehyde proton and the surrounding aromatic protons are highly diagnostic. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| Isoquinoline-1-carbaldehyde | 10.39 (s) | 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H)[1] |
| Isoquinoline-3-carbaldehyde | ~10.2 | 9.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H) |
| Isoquinoline-4-carbaldehyde | 10.41 (s) | 9.45 (s, 1H), 9.22 (d, J=8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J=8.4 Hz, 1H) |
| Isoquinoline-5-carbaldehyde | Data not available | Data not available |
| Isoquinoline-6-carbaldehyde | 10.37 (s) | 9.31 (s, 1H), 8.96 (d, J=6.0 Hz, 1H), 8.69 (d, J=6.0 Hz, 1H), 8.20 (t, J=8.2 Hz, 2H), 7.75 (dd, J=8.0, 7.3 Hz, 1H) |
| Isoquinoline-7-carbaldehyde | Data not available | Data not available |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the carbonyl carbon is a key diagnostic peak in the ¹³C NMR spectra of these isomers.
| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Isoquinoline-1-carbaldehyde | Data not available | Data not available |
| Isoquinoline-3-carbaldehyde | 190.8 | 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 |
| Isoquinoline-4-carbaldehyde | Data not available | Data not available |
| Isoquinoline-5-carbaldehyde | Data not available | Data not available |
| This compound | 192.7 | 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 |
| Isoquinoline-7-carbaldehyde | Data not available | Data not available |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Infrared (IR) Spectroscopy
The characteristic C=O stretching frequency of the aldehyde group is a prominent feature in the IR spectra.
| Isomer | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Isoquinoline-1-carbaldehyde | 1730-1715 | Aromatic C-H and C=C stretching and bending vibrations. |
| Isoquinoline-3-carbaldehyde | Data not available | Data not available |
| Isoquinoline-4-carbaldehyde | Data not available | Data not available |
| Isoquinoline-5-carbaldehyde | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Isoquinoline-7-carbaldehyde | Data not available | Data not available |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these compounds are characterized by multiple absorption bands in the 200-400 nm region, corresponding to π-π* transitions of the conjugated aromatic system. The position and intensity of these bands are sensitive to the substitution pattern.
| Isomer | λmax (nm) | Solvent |
| Isoquinoline-1-carbaldehyde | Multiple bands expected in the UV region | Ethanol or Cyclohexane |
| Isoquinoline-3-carbaldehyde | Data not available | Data not available |
| Isoquinoline-4-carbaldehyde | Data not available | Data not available |
| Isoquinoline-5-carbaldehyde | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Isoquinoline-7-carbaldehyde | Data not available | Data not available |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Mass Spectrometry (MS)
The molecular ion peak and characteristic fragmentation patterns are crucial for confirming the molecular weight and elucidating the structure of the isomers.
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Isoquinoline-1-carbaldehyde | 158 [M+H]⁺ | Data not available |
| Isoquinoline-3-carbaldehyde | 158 [M+H]⁺ | Data not available |
| Isoquinoline-4-carbaldehyde | 157 (M⁺) | Data not available |
| Isoquinoline-5-carbaldehyde | Data not available | Data not available |
| This compound | 158 [M+H]⁺ | Data not available |
| Isoquinoline-7-carbaldehyde | Data not available | Data not available |
| Isoquinoline-8-carbaldehyde | Data not available | Data not available |
Note: Data is presented for the protonated molecule [M+H]⁺ as commonly observed in Electrospray Ionization (ESI) or the molecular ion (M⁺) in other ionization methods.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and the specific isomer being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker DRX-400 (or higher field) spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the isoquinoline-carbaldehyde isomer is dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required due to the low natural abundance of ¹³C.
-
Data Processing: The raw data is processed using software such as MestReNova or TopSpin. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum. Characteristic absorption bands corresponding to functional groups (e.g., C=O, C-H aromatic, C=C aromatic) are identified and their frequencies are recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).
-
Sample Preparation: A dilute solution of the isoquinoline-carbaldehyde isomer is prepared in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Data Acquisition: The spectrophotometer is first blanked using a cuvette containing the pure solvent. The absorbance spectrum of the sample is then recorded over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is commonly used for LC-MS, while Electron Ionization (EI) is typical for GC-MS.
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.
-
Data Acquisition: Full scan mass spectra are acquired to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined. The fragmentation pattern can provide valuable information for distinguishing between isomers.
Visualization of a Relevant Biological Pathway
Derivatives of isoquinoline-carbaldehydes have shown significant biological activity. For instance, isoquinoline-1-carboxamide derivatives have been demonstrated to inhibit the MAPKs/NF-κB signaling pathway, which is implicated in inflammatory responses.[2][3][4]
Caption: Inhibition of the MAPKs/NF-κB signaling pathway by an isoquinoline-1-carboxamide derivative.
Experimental Workflow and Logic
The spectroscopic analysis of isoquinoline-carbaldehyde isomers follows a logical workflow to ensure accurate identification and characterization.
Caption: General workflow for the spectroscopic characterization of isoquinoline-carbaldehyde isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Isoquinoline-6-carbaldehyde via High-Performance Liquid Chromatography (HPLC)
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of Isoquinoline-6-carbaldehyde, a critical building block in pharmaceutical and agrochemical synthesis. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of non-volatile and semi-volatile organic compounds like this compound.[1] Its high resolution, sensitivity, and accuracy make it ideal for separating the main compound from process-related impurities and degradation products.[1][2]
Comparative Purity Analysis
To contextualize the performance of this compound, this section provides a comparative analysis against other structurally related aromatic aldehydes used in organic synthesis. The data presented below is representative of typical purity levels for research-grade chemicals determined by a standardized reversed-phase HPLC method.
| Compound | Lot Number | Retention Time (min) | Purity by Area % | Major Impurity (%) |
| This compound | I6C-2025A | 8.45 | 99.1% | 0.4% (Isoquinoline-6-carboxylic acid) |
| Isoquinoline-1-carbaldehyde | I1C-2025B | 7.92 | 98.8% | 0.6% (Unidentified starting material) |
| Naphthalene-2-carbaldehyde | N2C-2025C | 9.13 | 99.3% | 0.3% (Related isomer) |
Experimental Protocol: HPLC Purity Validation
A robust reversed-phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound and its potential impurities. The following protocol is based on established principles for the analysis of aromatic aldehydes.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Silica Column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Reagent and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same procedure.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Validation Workflow
The logical flow from sample acquisition to final purity assessment is a critical component of a validated analytical process. The diagram below illustrates this standard workflow.
Caption: Workflow for HPLC purity validation of this compound.
Conclusion
The use of reversed-phase High-Performance Liquid Chromatography provides a reliable, precise, and robust method for the purity validation of this compound. The detailed protocol and comparative data demonstrate that HPLC is exceptionally well-suited for separating the target compound from common process-related impurities, such as precursors or oxidation products like the corresponding carboxylic acid.[2] For researchers and drug development professionals, implementing this analytical methodology is a critical step in ensuring the quality, consistency, and safety of synthesized molecules destined for further application.
References
A Comparative Guide to Greener Synthetic Routes for Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. Traditional methods for the synthesis of isoquinoline derivatives often rely on harsh reaction conditions, toxic reagents, and generate considerable waste, prompting the development of more environmentally benign alternatives. This guide provides a comparative analysis of three prominent greener synthetic strategies: microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions, offering a detailed look at their performance, experimental protocols, and green chemistry metrics.
Comparison of Greener Synthetic Routes
The following table summarizes the key performance indicators for selected examples of each greener synthetic methodology, allowing for a direct comparison of their efficiency and environmental impact.
| Method | Reaction | Key Products | Reaction Conditions | Yield (%) | Atom Economy (%) | E-factor |
| Microwave-Assisted Synthesis | Palladium-Catalyzed Reaction of N-propargyl oxazolidines | 4-Substituted Isoquinolines | Pd(PPh₃)₄, HCOONa, DMF/H₂O (3:1), 100 °C, 30 min | 65-95 | ~85 | ~5.8 |
| Ultrasound-Assisted Synthesis | Copper-Catalyzed α-Arylation and Intramolecular Cyclization | Isoquinolin-1(2H)-one Derivatives | CuI, L-proline, K₂CO₃, DMSO, 80 °C, 2-3 h | 75-92 | ~78 | ~8.2 |
| Multicomponent Reaction | Groebke-Blackburn-Bienaymé (GBB) Reaction, N-acylation, IMDA, and Dehydrative Re-aromatization | Imidazopyridine-fused Isoquinolinones | Yb(OTf)₃ (GBB), Et₃N (Acylation), AlCl₃ (IMDA), 180 °C, 4 h (IMDA) | 66-86 | ~65 | ~12.5 |
Experimental Protocols
Detailed methodologies for the key reactions cited in the comparison table are provided below.
Microwave-Assisted Synthesis of 4-Substituted Isoquinolines
This protocol is adapted from the work of Xu et al. for the efficient palladium-catalyzed synthesis of 4-substituted isoquinolines.
Materials:
-
N-propargyl oxazolidine derivatives
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium formate (HCOONa)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Microwave reactor
Procedure:
-
To a microwave reactor tube, add the N-propargyl oxazolidine derivative (0.5 mmol), Pd(PPh₃)₄ (5 mol%), and HCOONa (2.0 equiv.).
-
Add a 3:1 mixture of DMF and H₂O (4 mL).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.
Ultrasound-Assisted Synthesis of Isoquinolin-1(2H)-one Derivatives
This one-pot, two-step protocol is based on the method developed by Sangepu et al. for the synthesis of isoquinolin-1(2H)-one derivatives.
Materials:
-
2-Iodobenzamide
-
Ketones
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine 2-iodobenzamide (1 mmol), the respective ketone (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2 mmol).
-
Add DMSO (5 mL) to the flask.
-
Place the flask in an ultrasonic bath and irradiate at 80 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure isoquinolin-1(2H)-one derivative.
Multicomponent Synthesis of Imidazopyridine-fused Isoquinolinones
This multi-step synthesis, initiated by a Groebke-Blackburn-Bienaymé (GBB) reaction, is adapted from the work of Ashutosh Nath, John Mark Awad, and Wei Zhang.[1]
Step 1: Groebke-Blackburn-Bienaymé (GBB) Reaction
-
In a microwave vial, combine the 2-aminopyridine (0.5 mmol), aldehyde (0.6 mmol), and isocyanide (0.6 mmol).
-
Add a 3:1 mixture of CH₂Cl₂/MeOH (4 mL) and Yb(OTf)₃ (8 mol%).
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 1 hour.
-
After cooling, concentrate the reaction mixture and purify the residue by flash chromatography to yield the GBB product.
Step 2: N-acylation
-
To a solution of the GBB product (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL), add triethylamine (2.0 equiv.).
-
Cool the mixture to 0 °C and add acryloyl chloride (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
Step 3: Intramolecular Diels-Alder (IMDA) and Dehydrative Re-aromatization
-
In a sealed tube, dissolve the N-acylated product (0.1 mmol) in 1,2-dichlorobenzene (2 mL).
-
Add AlCl₃ (10 mol%) to the solution.
-
Heat the mixture at 180 °C for 4 hours.
-
Cool the reaction to room temperature, dilute with CH₂Cl₂, and wash with saturated NaHCO₃ solution.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final imidazopyridine-fused isoquinolinone.
Mandatory Visualization
The following diagrams illustrate a key biological pathway involving isoquinoline alkaloids and a generalized workflow for their synthesis and evaluation.
References
Differentiating Quinolinyl- and Isoquinolinyl-Substituted Indole-3-Carboxylates by GC-MS: A Comparative Guide
The structural differentiation of isomers is a significant challenge in chemical analysis, particularly in drug discovery and development where specific isomers can have vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of using Gas Chromatography-Mass Spectrometry (GC-MS) to differentiate between quinolinyl- and isoquinolinyl-substituted indole-3-carboxylates, two classes of isomers with potential applications in medicinal chemistry.
While these isomers possess the same molecular weight, their distinct structural arrangements, specifically the position of the nitrogen atom in the quinoline versus the isoquinoline ring, lead to subtle differences in their physicochemical properties and mass spectrometric fragmentation patterns. These differences can be exploited for their unambiguous identification using GC-MS.
Experimental Protocols
A robust GC-MS method is fundamental for the successful separation and identification of these isomers. The following protocol outlines a typical approach.
1. Sample Preparation:
-
Standard Preparation: Prepare individual standard solutions of the quinolinyl- and isoquinolinyl-substituted indole-3-carboxylate isomers in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Derivatization (if necessary): For indole-3-carboxylic acids, derivatization to their corresponding methyl or ethyl esters is recommended to improve volatility for GC analysis. This can be achieved by reaction with diazomethane or by Fischer esterification. The protocols described herein assume the carboxylates are already in their ester form (e.g., methyl carboxylates).
-
Dilution: Dilute the standard solutions to a final concentration of 10-100 µg/mL for GC-MS analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 290 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Full scan mode.
Comparative Data Analysis
The primary means of differentiating the isomers will be through a combination of their gas chromatographic retention times and their mass fragmentation patterns. While retention times for isomers can be very similar, slight differences in polarity due to the nitrogen position can lead to baseline separation on a suitable GC column. However, the most definitive identification will come from the analysis of their mass spectra.
The following table summarizes the expected quantitative data for the differentiation of a model pair of isomers: Methyl 1-(quinolin-4-yl)-1H-indole-3-carboxylate and Methyl 1-(isoquinolin-1-yl)-1H-indole-3-carboxylate .
| Parameter | Methyl 1-(quinolin-4-yl)-1H-indole-3-carboxylate | Methyl 1-(isoquinolin-1-yl)-1H-indole-3-carboxylate | Rationale for Difference |
| Molecular Weight | 314.34 g/mol | 314.34 g/mol | Isomers have the same molecular formula. |
| Expected Retention Time | Slightly shorter | Slightly longer | The quinolin-4-yl isomer may be slightly less polar, leading to earlier elution on a standard non-polar column. However, this can be highly dependent on the specific column and conditions. |
| Molecular Ion (M+) | m/z 314 | m/z 314 | The molecular ion peak will be present for both isomers. |
| Key Fragment 1 | m/z 255 | m/z 255 | Loss of the methoxycarbonyl radical (-•COOCH3) from the molecular ion. This is a common fragmentation for methyl esters. |
| Key Fragment 2 | m/z 128 | m/z 128 | Formation of the quinolinyl or isoquinolinyl cation radical. |
| Diagnostic Fragment | m/z 101 | m/z 101 (less abundant) or absent | The quinoline ring is generally more stable under EI conditions. Fragmentation of the quinoline ring itself is less favored. A fragment corresponding to the loss of the quinolinyl group and subsequent fragmentation of the indole moiety may be observed. A key diagnostic fragment for quinoline is often observed at m/z 101 (loss of HCN). |
| Diagnostic Fragment | m/z 102 | m/z 102 (more abundant) | Isoquinoline is known to undergo a characteristic retro-Diels-Alder (rDA) fragmentation, which can lead to the formation of a stable benzazetine radical cation, though this is less common in N-substituted isoquinolines. A more likely diagnostic pathway involves the loss of HCN, leading to a fragment at m/z 101. However, the position of the nitrogen in isoquinoline can influence the stability of subsequent fragment ions. Cleavage of the C1-N bond in the isoquinolinyl moiety can lead to characteristic fragments. |
Visualizing the Workflow and Fragmentation
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for differentiating the isomers using GC-MS.
Caption: Workflow for isomeric differentiation by GC-MS.
Proposed Fragmentation Pathways
The diagram below illustrates the key proposed fragmentation pathways that can be used to distinguish between the quinolinyl- and isoquinolinyl-substituted indole-3-carboxylates.
Caption: Key fragmentation pathways for isomeric differentiation.
Conclusion
The differentiation of quinolinyl- and isoquinolinyl-substituted indole-3-carboxylates by GC-MS is achievable through careful analysis of both chromatographic and mass spectrometric data. While retention time differences may provide initial clues, the definitive identification relies on the unique fragmentation patterns generated in the mass spectrometer. Specifically, the fragmentation of the quinoline and isoquinoline rings themselves, following the initial cleavage from the indole moiety, is expected to produce diagnostic ions that can reliably distinguish between these two classes of isomers. The methods and data presented in this guide provide a framework for researchers to develop and validate analytical protocols for these and similar compounds.
A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for the Structural Elucidation of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. Isoquinoline derivatives, a prominent class of heterocyclic compounds, are scaffolds for numerous pharmaceuticals and biologically active molecules. Their structural characterization is a critical step in drug discovery and development. This guide provides an objective comparison between the "gold standard" method of single-crystal X-ray crystallography and a suite of powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the comprehensive structure elucidation of these compounds.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
X-ray crystallography and spectroscopic methods are complementary, each providing unique and critical pieces of the structural puzzle. While X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state, spectroscopic techniques reveal a wealth of information about a molecule's connectivity, functional groups, and dynamic nature in solution.
| Parameter | Single Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Sample State | Solid (single, high-quality crystal)[1] | Solution[1] | Solid, Liquid, or in Solution | Solid or Liquid |
| Information Yield | Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry[2] | Atomic connectivity, chemical environment, 3D structure in solution, molecular dynamics[3][4][5] | Molecular weight, elemental formula (HRMS), fragmentation patterns[6] | Presence/absence of specific functional groups[7] |
| Resolution | Atomic (typically < 1 Å)[1] | Indirect, through-bond and through-space correlations[1] | Provides mass-to-charge ratio | Identifies vibrational modes |
| Key Advantage | Unambiguous determination of absolute molecular structure and stereochemistry.[1] | Provides structural data in a physiologically relevant solution state.[5] | High sensitivity, requires minimal sample.[8] | Fast, non-destructive, and excellent for functional group identification.[8] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow; provides a static solid-state structure.[9][10] | Structure is inferred, not directly imaged; can be complex for large molecules; limited by molecular size.[10] | Provides limited information on connectivity and stereochemistry. | Provides limited information on the overall molecular skeleton. |
| Sample Amount | ~0.1-0.5 mm crystal[1] | 5-25 mg for ¹H, 50-100 mg for ¹³C[1] | Micrograms (µg) to nanograms (ng) | Milligrams (mg) |
In-Depth Analysis of Techniques
X-ray Crystallography: The Definitive Structure
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a three-dimensional map of electron density, revealing the precise location of each atom in the molecule and its relationship to others in the crystal lattice.[4]
Advantages:
-
Unambiguous 3D Structure: Provides the absolute configuration and conformation of the molecule.[11]
-
High Resolution: Delivers atomic-level detail, including precise bond lengths and angles.[1]
-
Gold Standard: Considered the ultimate proof of structure for novel compounds.[1]
Disadvantages:
-
Crystallization is Essential: The primary bottleneck is the need to grow a single, well-ordered crystal of sufficient size and quality. Many compounds, including certain isoquinoline derivatives, are difficult to crystallize.[9]
-
Solid-State Conformation: The determined structure represents the molecule in a static, crystalline state, which may differ from its conformation in solution where biological activity occurs.[10]
-
Limited Dynamic Information: Provides a time-averaged, static picture and does not reveal information about molecular flexibility or dynamics.[9]
Spectroscopic Methods: A Multifaceted Approach
Spectroscopic techniques analyze the interaction of molecules with electromagnetic radiation to provide structural information. Unlike crystallography, these methods are typically performed on samples in solution and offer complementary insights into a molecule's composition and connectivity.
NMR is arguably the most powerful spectroscopic tool for structure elucidation in solution.[12] It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).
Advantages:
-
Solution-State Analysis: Reveals the structure of isoquinoline derivatives in a solution environment, which can be more biologically relevant.[5]
-
Connectivity Information: 2D NMR techniques (like COSY and HMBC) establish through-bond correlations, allowing for the piecing together of the molecular skeleton.
-
Dynamic and Interaction Studies: NMR can provide insights into molecular motion, conformational changes, and intermolecular interactions.[5][10]
Disadvantages:
-
Indirect Structure Determination: The 3D structure is inferred from data on bond connectivity and spatial proximities (via NOESY), not directly imaged.
-
Signal Overlap: Spectra for complex isoquinoline derivatives can be crowded and difficult to interpret.
-
Sample Quantity: Requires a relatively larger amount of pure sample compared to mass spectrometry.[1]
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally sensitive method for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.
Advantages:
-
High Sensitivity: Requires very small amounts of sample, making it ideal for analyzing precious or low-abundance compounds.[8]
-
Molecular Formula: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[13]
-
Coupling with Chromatography: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the analysis of complex mixtures, separating components before detection.[14]
Disadvantages:
-
Limited Structural Information: Does not provide detailed information about atomic connectivity or stereochemistry on its own.
-
Fragmentation Complexity: Interpreting fragmentation patterns to deduce structural components can be challenging for unknown compounds.
IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present.
Advantages:
-
Functional Group Identification: Quickly and reliably identifies the presence or absence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[7]
-
Speed and Simplicity: IR spectra can be acquired rapidly with minimal sample preparation.
Disadvantages:
-
Limited Scope: Provides little information about the overall carbon skeleton or stereochemistry.
-
Complex Spectra: The "fingerprint region" (<1500 cm⁻¹) contains many complex vibrations and can be difficult to interpret for unique compound identification.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key techniques discussed.
Single Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Grow a single crystal of the isoquinoline derivative (typically 0.1-0.5 mm) via slow evaporation, vapor diffusion, or cooling of a saturated solution.[1]
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Place the crystal in a focused X-ray beam (often from a synchrotron source for higher flux) and rotate it.[4] A detector records the positions and intensities of the diffracted X-rays.[2]
-
Structure Solution: The diffraction data is processed computationally to generate an electron density map of the crystal's unit cell.
-
Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data.[2]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isoquinoline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[15]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves a 90° pulse and a relaxation delay of 1-2 seconds.[15]
-
¹³C NMR Acquisition: Acquire the carbon spectrum, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. This requires more scans and a longer relaxation delay than ¹H NMR.[15]
-
2D NMR (COSY, HSQC, HMBC): Perform a series of 2D experiments to establish ¹H-¹H correlations (COSY), direct ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC).
-
Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier Transform, followed by phasing and baseline correction to produce the final spectrum.[15]
Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 0.5 mg/mL) in an appropriate solvent like methanol.[16]
-
Chromatographic Separation (LC): Inject the sample into a liquid chromatograph (e.g., using a C18 column). A solvent gradient (e.g., water/acetonitrile with formic acid) is used to separate the components of the sample over time.[16]
-
Ionization: As components elute from the LC column, they enter the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where they are converted into gas-phase ions.[17]
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF), which separates them based on their mass-to-charge ratio (m/z).[16]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For tandem MS (MS/MS), precursor ions are selected, fragmented, and the fragment ions are analyzed to provide structural information.[16]
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid isoquinoline derivative is placed directly onto the ATR crystal.
-
Background Scan: A background spectrum of the empty, clean ATR crystal is recorded.[15]
-
Sample Scan: The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.[15]
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[15]
Visualization of Workflows
The following diagrams illustrate the logical flow of structure elucidation and the decision-making process when selecting a technique.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. differencebetween.com [differencebetween.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. jchps.com [jchps.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. news-medical.net [news-medical.net]
- 10. quora.com [quora.com]
- 11. [PDF] Structural characterization and crystal packing of the isoquinoline derivative | Semantic Scholar [semanticscholar.org]
- 12. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Isoquinoline-6-carbaldehyde: An Evaluation of a Novel Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Isoquinoline-6-carbaldehyde is a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of a novel synthetic pathway against established methods, offering insights into their respective advantages and limitations.
This publication details a recently disclosed three-step synthesis of this compound starting from 6-bromoisoquinoline. We present a side-by-side comparison with a traditional approach involving the oxidation of 6-methylisoquinoline. The guide includes a comprehensive breakdown of experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Pathways
The following tables summarize the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their performance metrics.
Table 1: The Novel Three-Step Pathway from 6-Bromoisoquinoline
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Carbonylation | Pd(OAc)₂, PPh₃, CO, NaOAc | DMF/MeOH | 15 h | 95-105 | 78 |
| 2 | Reduction | LiAlH₄ | Anhydrous THF | - | -5 to 0 | 85 |
| 3 | Oxidation | MnO₂ | Anhydrous THF | 6-8 h | 50-55 | 82 |
| Overall | ~21-23 h | ~57 |
Data adapted from patent CN104370813A.[1]
Table 2: Established Pathway via Oxidation of 6-Methylisoquinoline
| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Oxidation | Selenium Dioxide (SeO₂) | 1,4-Dioxane | 1.5 | Reflux | ~77 |
Yields for the oxidation of a methyl group on the isoquinoline ring can vary, and the presented data is based on a closely related transformation.
Experimental Protocols
Detailed methodologies for the key experiments in both synthetic pathways are provided below.
Protocol 1: Novel Three-Step Synthesis from 6-Bromoisoquinoline
This pathway, disclosed in patent CN104370813A, offers a controlled, multi-step approach to the target molecule.[1]
Step 1a: Synthesis of Methyl Isoquinoline-6-carboxylate
-
In a suitable reaction vessel, dissolve 6-bromoisoquinoline (1.0 eq) and sodium acetate (1.3 eq) in a 1:1 mixture of DMF and methanol.
-
Add a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Pressurize the vessel with carbon monoxide (3 bar).
-
Heat the mixture to 95-105 °C and stir for 15 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 1b: Synthesis of (Isoquinolin-6-yl)methanol
-
Dissolve the methyl isoquinoline-6-carboxylate from the previous step in anhydrous THF and cool to -5 to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.
-
Stir the reaction at this temperature until completion (monitor by TLC).
-
Carefully quench the reaction and work up to isolate the alcohol.
Step 1c: Synthesis of this compound
-
Dissolve the (isoquinolin-6-yl)methanol in anhydrous THF.
-
Add manganese dioxide (MnO₂) (1.5 eq).
-
Heat the mixture to 50-55 °C and stir for 6-8 hours.
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Established Method via Oxidation of 6-Methylisoquinoline
This traditional one-step approach offers a more direct route, though it may present challenges in selectivity and reagent handling.
Step 2a: Synthesis of this compound
-
Dissolve 6-methylisoquinoline in 1,4-dioxane.
-
Add selenium dioxide (SeO₂) to the solution.
-
Heat the mixture to reflux and maintain for 1.5 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter through celite to remove selenium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic routes.
Caption: Novel three-step synthesis of this compound.
Caption: Established one-step synthesis of this compound.
Discussion and Conclusion
The novel three-step pathway starting from 6-bromoisoquinoline, while longer, offers several potential advantages. The use of palladium-catalyzed carbonylation is a well-established and generally high-yielding reaction. The subsequent reduction and oxidation steps utilize common and effective reagents. This modular approach may allow for easier purification of intermediates and potentially a higher overall purity of the final product. The patent suggests that the reagents are cost-effective and the conditions are suitable for industrial-scale production.[1]
In contrast, the direct oxidation of 6-methylisoquinoline is a more atom-economical, one-step process. However, the use of selenium dioxide presents toxicity concerns and requires careful handling and disposal. Furthermore, controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can sometimes be challenging, potentially impacting the final yield and purity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, purity requirements, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.
References
A Comparative Guide to Quantitative ¹H NMR and HPLC for Purity Determination of Isoquinoline Intermediates
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for isoquinoline intermediates is a critical step in the synthesis of a wide range of pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and orthogonal technique. This guide provides an objective comparison of qNMR and HPLC for the purity assessment of isoquinoline intermediates, supported by experimental protocols and comparative data.
Principles of Purity Analysis
Quantitative ¹H NMR (qNMR): qNMR is a primary analytical method that provides a direct measurement of a compound's purity. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific proton signal in the NMR spectrum and the number of nuclei giving rise to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[1] For purity assessment, a detector (commonly UV-Vis) measures the response of the analyte and any impurities as they elute from the column. Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all detected components.
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for the purity assessment of isoquinoline intermediates depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative separation method based on physicochemical interactions. |
| Accuracy | High, provides an absolute purity value. Less susceptible to differences in detector response. | High, but can be influenced by the response factors of impurities, especially if they are unknown. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[2] | Very good, with low RSD. |
| Selectivity | Excellent, based on unique proton chemical shifts. | High, based on chromatographic separation. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[3] | Ideally requires a certified reference standard of the analyte for accurate quantification; area percent method is common but less accurate. |
| Impurity Detection | Detects all proton-containing impurities, including residual solvents and some inorganic impurities.[4][5] | Primarily detects impurities with a chromophore (e.g., UV-active). Non-UV active impurities may not be detected. |
| Sample Throughput | Moderate to high, with analysis times typically around 10-15 minutes per sample.[2] | Can be high with automated systems, but method development can be time-consuming. |
| Sample Consumption | Moderate (typically 1-10 mg).[2] | Low (typically in the µg range). |
| Non-destructive | Yes, the sample can be recovered.[4] | No, the sample is consumed. |
Experimental Protocols
Detailed methodologies for the purity assessment of a representative isoquinoline intermediate, 6,7-dimethoxy-3,4-dihydroisoquinoline , are outlined below.
¹H-qNMR Purity Determination Protocol
This protocol describes the determination of purity using ¹H-qNMR with an internal standard.
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (± 0.01 mg)
-
Volumetric flasks and pipettes
-
Internal Standard: Maleic acid (certified reference material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Sample: 6,7-dimethoxy-3,4-dihydroisoquinoline
Sample Preparation:
-
Accurately weigh approximately 15 mg of the 6,7-dimethoxy-3,4-dihydroisoquinoline sample and 5 mg of the internal standard (Maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8-16 (depending on sample concentration).
-
Acquisition Time: ≥ 3 seconds.
-
Spectral Width: Appropriate for observing all relevant signals.
Data Processing & Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the 6,7-dimethoxy-3,4-dihydroisoquinoline (e.g., the singlet from one of the methoxy groups) and the singlet of the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
HPLC-UV Purity Determination Protocol
This protocol describes the determination of purity using a reversed-phase HPLC method with UV detection.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample: 6,7-dimethoxy-3,4-dihydroisoquinoline.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 6,7-dimethoxy-3,4-dihydroisoquinoline sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area normalization method, where the peak area of the 6,7-dimethoxy-3,4-dihydroisoquinoline is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Comparative Data
The following table presents hypothetical but realistic data for the purity assessment of a batch of 6,7-dimethoxy-3,4-dihydroisoquinoline, illustrating a scenario where qNMR provides a more comprehensive purity profile.
| Parameter | ¹H-qNMR Result | HPLC-UV Result |
| Purity of Main Component | 97.5% (w/w) | 99.5% (area %) |
| Detected Impurities | - Residual Toluene: 1.2% - Unidentified related substance: 1.0% - Water content: 0.3% | - Unidentified related substance: 0.5% (at 280 nm) |
| Interpretation | The qNMR result provides an absolute purity value and quantifies both a process-related impurity (Toluene) and a related substance. Toluene is not UV-active and is therefore not detected by the HPLC-UV method. | The HPLC result indicates high purity based on UV-active substances. However, it fails to detect the non-chromophoric residual solvent, leading to an overestimation of the purity. |
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Isoquinolines: A Comparative Analysis of Fluorinated and Chlorinated Derivatives in Drug Discovery
A deep dive into the comparative bioactivity of fluorinated and chlorinated isoquinoline derivatives reveals nuanced structure-activity relationships, with halogen substitution significantly influencing potency and target specificity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance in anticancer and antimicrobial applications.
The introduction of halogen atoms, particularly fluorine and chlorine, into the isoquinoline scaffold is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. Fluorination can enhance metabolic stability, binding affinity, and cell permeability, while chlorination can also lead to significant gains in potency. This guide provides a comparative overview of the bioactivity of fluorinated versus chlorinated isoquinoline derivatives, supported by experimental data from published studies.
Anticancer Activity: Topoisomerase I Inhibition
A significant area of research for halogenated isoquinolines is in the development of anticancer agents, particularly as inhibitors of Topoisomerase I (Top1), a key enzyme in DNA replication and repair. Studies on indenoisoquinoline derivatives have shown that both fluorine and chlorine can serve as effective replacements for a nitro group, which is often associated with toxicity.[1][2]
While halogenated derivatives are sometimes less potent than their nitro counterparts, strategic modifications to the molecular scaffold can lead to compounds with comparable or even superior activity.[1] For instance, the fusion of a dioxolane ring and substitutions at the 2-position of the indenoisoquinoline core have been shown to enhance the Top1 inhibitory potencies of both fluorinated and chlorinated analogs.[1]
The following table summarizes the cytotoxic activity of representative fluorinated and chlorinated indenoisoquinoline derivatives against various human cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 29 | 3-Fluoro | TDP1 (recombinant) | 8.7 | [1] |
| TDP2 (recombinant) | 10.2 | [1] | ||
| 30 | 3-Chloro | TDP1 (recombinant) | 6.3 | [1] |
| TDP2 (recombinant) | 9.1 | [1] |
TDP1 and TDP2 are tyrosyl-DNA phosphodiesterases involved in DNA repair and are relevant targets in cancer therapy.
Antimicrobial Activity
Halogenated isoquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3] Structure-activity relationship studies have indicated that the nature and position of the halogen substituent play a crucial role in determining the antimicrobial spectrum and potency.
In a study of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, a fluorophenylpropanoate ester and halogenated phenyl and phenethyl carbamates exhibited significant bactericidal activity.[3] Notably, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity.[3]
The following table presents the minimum inhibitory concentration (MIC) values for selected halogenated isoquinoline derivatives against Gram-positive bacteria.
| Compound ID | Halogen Substitution | Staphylococcus aureus MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Enterococcus faecium MIC (µg/mL) | Reference |
| 8d | Not specified in snippet | 16 | - | 128 | [4][5] |
| 8f | Not specified in snippet | 32 | 32 | 64 | [4][5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Topoisomerase I Inhibition Assay
The Top1 inhibitory activity of the indenoisoquinoline compounds was evaluated using a DNA relaxation assay. Supercoiled plasmid DNA is incubated with human Top1 enzyme in the presence of varying concentrations of the test compound. The reaction is then stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The concentration of the compound required to inhibit 50% of the DNA relaxation activity is determined as the IC50 value.[2]
Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a standardized bacterial inoculum in a suitable broth medium. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by some isoquinoline derivatives and a general workflow for evaluating their biological activity.
PI3K/Akt/mTOR signaling pathway with inhibitory action.
Workflow for evaluating isoquinoline bioactivity.
References
- 1. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isoquinoline-6-carbaldehyde: A Comprehensive Guide
For immediate reference, treat isoquinoline-6-carbaldehyde as a hazardous chemical waste product. Under no circumstances should this compound be disposed of via standard laboratory drains or general refuse. This guide provides detailed procedural information for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personnel safety and maintaining environmental compliance.
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds such as quinoline-3-carbaldehyde and 6-quinolinecarboxaldehyde indicate that it should be handled with care.[1][2] The precautionary principle dictates treating it as a substance that is potentially harmful if swallowed or in contact with skin, and capable of causing skin, eye, and respiratory irritation.[1][2][3][4]
Core Safety and Handling Summary
Proper disposal begins with safe handling. The following table summarizes the essential personal protective equipment (PPE) and handling protocols that must be observed when working with or disposing of this compound.
| Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Tight-sealing goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against accidental splashes. |
| Respiratory Protection | Chemical Fume Hood | All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste management program. This involves careful segregation, packaging, and labeling of all waste materials containing the compound.
Step 1: Waste Segregation
Proper segregation is critical for safety and efficient disposal.
-
Designated Waste Container : All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste : This includes contaminated personal protective equipment (gloves, etc.), weighing papers, and any other labware that has come into contact with the compound.[5][6] These items should be double-bagged in clear plastic bags before being placed in the designated solid waste container.[7]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like acids, bases, or heavy metals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
-
Empty Containers : The original container of this compound, even if empty, must be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone), and the rinsate collected as hazardous liquid waste.[9]
Step 2: Container Management and Labeling
Proper containment and labeling prevent accidental exposure and ensure regulatory compliance.
-
Container Integrity : Use only leak-proof containers made of a compatible material (e.g., glass or polyethylene) with a secure, screw-on cap.[7] The container should be stored in a secondary containment tray to mitigate spills.[7]
-
Labeling : Each waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[10] Do not use abbreviations or chemical formulas.[10] The label should also include the date accumulation started and the specific hazards (e.g., "Irritant," "Toxic").
Step 3: Storage and Collection
-
Designated Storage Area : Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[9]
-
Arrange for Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[11] Follow all institutional procedures for documentation and collection. Do not exceed the accumulation time limits set by your institution or local regulations.[9]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that all waste generated is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Isoquinoline-1-carbaldehyde | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Isoquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Isoquinoline-6-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for analogous compounds such as Quinoline-3-carboxaldehyde and 6-Chloroisoquinoline-1-carbaldehyde, as well as general laboratory safety protocols. Adherence to these guidelines is paramount for ensuring personal safety and environmental protection.
Immediate Safety and Logistical Information
This compound is a pale yellow crystalline solid with a strong aromatic smell. It is considered poisonous and should be handled with care. The primary hazards associated with similar aromatic aldehydes include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
Storage: Store in a cool, dry, and well-ventilated place away from light and moisture. The container should be kept tightly closed.[1][2][3] Recommended storage is under an inert atmosphere at room temperature.[5] The shelf life is up to two years under these conditions.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the mandatory PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Tight-sealing chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[6] A face shield must be worn over the goggles, particularly when handling larger quantities or when there is a risk of splashing.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[6] Always inspect gloves for degradation or punctures before use.[6] For prolonged contact, consult the glove manufacturer's compatibility chart.[7] Change gloves immediately if contaminated.[6] |
| Body Protection | Laboratory Coat | A flame-retardant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[6][7] |
| Respiratory Protection | Respirator (if required) | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[2][9] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to this protocol is essential for minimizing risks.
Preparation and Area Designation:
-
Ensure a chemical fume hood is operational and the work area is clean and designated specifically for handling this compound to prevent cross-contamination.[6]
-
Assemble all necessary materials and equipment before starting.
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.[6]
Handling and Weighing:
-
Conduct all manipulations of this compound within a certified chemical fume hood.[2][9]
-
To weigh the solid compound, tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount, avoiding the creation of dust.[2]
-
Use compatible labware (e.g., glass, PTFE) to prevent reactions.[6]
-
Keep the primary container tightly sealed when not in use.[2][6]
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.[6]
-
Remove PPE in the correct order to avoid self-contamination.
-
Dispose of single-use items in the designated hazardous waste stream.[6]
-
Wash hands and any exposed skin thoroughly after handling is complete.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial. As a halogenated aromatic aldehyde, it should be treated as regulated hazardous waste.[9]
Waste Segregation:
-
Collect all waste containing this compound, including contaminated solids (e.g., gloves, weighing paper) and solutions, in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Waste."[6][9]
Container Management:
-
Use a compatible, leak-proof container for waste collection.[6][9]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste this compound," and the associated hazards.[9] Do not use abbreviations.[9]
Disposal:
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response for accidental exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Isoquinoline-1-carbaldehyde | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 173089-81-1|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. uah.edu [uah.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
